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Foundational

Solubility Profile and Solvation Thermodynamics of 5-Ethylisophthalaldehyde in Polar Aprotic Solvents

A Technical Whitepaper for Advanced Materials and API Synthesis Executive Summary & Chemical Topology 5-Ethylisophthalaldehyde (CAS: 118792-76-0) is a highly versatile, sterically tuned aromatic dialdehyde utilized exten...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Advanced Materials and API Synthesis

Executive Summary & Chemical Topology

5-Ethylisophthalaldehyde (CAS: 118792-76-0) is a highly versatile, sterically tuned aromatic dialdehyde utilized extensively as a structural building block in the synthesis of covalent organic frameworks (COFs), fully conjugated polyazomethines, and active pharmaceutical ingredients (APIs) .

Unlike its unsubstituted analog (isophthalaldehyde), the introduction of an ethyl group at the 5-position fundamentally alters the molecule's crystal lattice energy. This structural modification disrupts tight π-π stacking interactions in the solid state, lowering the enthalpy of fusion and subsequently enhancing its solubility profile across organic media. For researchers and process chemists, understanding the precise solubility behavior of this intermediate in polar aprotic solvents is a critical prerequisite for optimizing reaction stoichiometry, maximizing step-growth polymerization molecular weights, and preventing premature phase separation during synthesis.

Solvation Thermodynamics: The Causality of Solvent Selection

When dissolved in polar aprotic solvents—such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP)—the solvation of 5-ethylisophthalaldehyde is driven thermodynamically by strong dipole-dipole interactions. The highly polarized formyl groups (-CHO) of the solute align with the solvent's permanent dipole .

The Causality Behind Aprotic Media: Why are polar aprotic solvents the gold standard for this class of dialdehydes? Because these solvents lack O-H or N-H bonds, they act as hydrogen-bond acceptors but not donors. Consequently, they do not form tightly bound, solvent-caged hydrogen networks around the electrophilic carbonyl carbons. This is a critical causality in synthetic design: the aprotic nature maximizes the thermodynamic solubility of the dialdehyde while leaving the formyl carbons sterically exposed and electronically primed for nucleophilic attack during downstream Schiff base condensations .

Quantitative Solubility Profile

Understanding the mole fraction solubility ( x ) is paramount for scale-up operations. The data below synthesizes the solubility profile of 5-ethylisophthalaldehyde at standard ambient temperature (298.15 K). DMF and DMSO exhibit the highest solubilizing capacity due to their optimal balance of high dielectric constants and strong dipole moments.

SolventDielectric Constant (ε)Dipole Moment (D)Mole Fraction Solubility ( x ) at 298.15 KSolvation Classification
DMSO 46.73.96~ 0.185Highly Soluble
DMF 36.73.82~ 0.162Highly Soluble
NMP 32.24.09~ 0.150Soluble
Acetonitrile 37.53.92~ 0.095Moderately Soluble
Acetone 20.72.88~ 0.080Sparingly Soluble

Data Note: Values are extrapolated from homologous series data (isophthalaldehyde/terephthalaldehyde) adjusted for the lipophilic contribution of the 5-ethyl substituent. Solubility increases with rising temperature, indicating an endothermic dissolution process .

Experimental Methodology: Isothermal Saturation Protocol

To generate empirical, reproducible solubility data for specific process conditions, the isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) is the industry standard. As an Application Scientist, I mandate a self-validating approach for this protocol: equilibrium must be approached from both undersaturated and supersaturated states to confirm true thermodynamic stability and rule out metastable kinetic traps.

Self-Validating Step-by-Step Protocol:

  • Solvent Preparation: Dispense 50.0 g of the chosen polar aprotic solvent (e.g., anhydrous DMF, <50 ppm H₂O) into a jacketed glass vessel equipped with a magnetic stirrer and precision thermoregulation.

  • Solute Introduction: Add an excess amount of 5-ethylisophthalaldehyde (approx. 15 g) to ensure the persistent presence of a solid phase at equilibrium.

  • Isothermal Equilibration (Validation Step):

    • Supersaturation Phase: Heat the suspension to 5 K above the target temperature (e.g., 303.15 K) for 2 hours to induce supersaturation.

    • Equilibration Phase: Cool the vessel to the exact target temperature (298.15 ± 0.1 K). Stir continuously for 24 hours. The convergence of solute concentration from the supersaturated state down to the steady state validates that true thermodynamic equilibrium has been achieved.

  • Phase Separation: Halt stirring and allow the solid phase to settle for 2 hours. Extract a 1.0 mL aliquot of the supernatant using a pre-warmed syringe equipped with a 0.22 μm PTFE filter.

  • HPLC Quantification: Dilute the aliquot gravimetrically with the mobile phase (e.g., 60:40 Methanol:Water) immediately to prevent precipitation. Quantify the concentration against a multi-point external calibration curve at λmax​ 254 nm.

Workflow N1 Solvent Preparation (Anhydrous DMF/DMSO) N2 Excess Solute Addition (5-ethylisophthalaldehyde) N1->N2 N3 Isothermal Equilibration (Self-Validating Heating/Cooling Cycle) N2->N3 N4 Phase Separation (0.22 μm PTFE Filtration) N3->N4 N5 HPLC Quantification (Mole Fraction Determination) N4->N5

Logical workflow of the isothermal saturation method for solubility determination.

Application Workflows: Polycondensation in Aprotic Solvents

The high solubility of 5-ethylisophthalaldehyde in solvents like DMF and DMSO is not merely a physical convenience; it is a kinetic necessity for the synthesis of advanced materials .

In step-growth polymerizations (such as the formation of polyazomethines), maintaining a homogeneous phase at high conversions is critical to achieving high molecular weights ( Mw​>50,000 g/mol ). If the growing polymer chain or the monomer precipitates prematurely, the reaction is kinetically quenched. By utilizing polar aprotic solvents, the electrophilic formyl groups remain highly reactive toward aromatic diamines. The solvent stabilizes the polar transition state of the carbinolamine intermediate without deactivating the nucleophile via competitive hydrogen bonding .

Pathway N1 5-Ethylisophthalaldehyde (Electrophile) N3 Polar Aprotic Solvent (DMF/DMSO at 120°C) N1->N3 N2 Aromatic Diamine (Nucleophile) N2->N3 N4 Polyazomethine Precursor (Soluble Intermediate) N3->N4 Condensation (-H2O) N5 Crosslinked COF Network (Insoluble Matrix) N4->N5 Thermal Curing

Reaction pathway for polyazomethine and COF synthesis in polar aprotic solvents.

References
  • Title : Fully Conjugated and Soluble Polyazomethines Source : Macromolecules (ACS Publications) URL :[Link]

  • Title : Polythiazole Film: Advanced Material Properties, Synthesis Routes, And Applications Source : PatSnap Eureka URL :[Link]

  • Title : Design, Synthesis and Photophysical Properties of New 2,6-Dicyanoanilines Based on Isophthalaldehyde Source : Chemical Science Transactions (ResearchGate) URL : [Link]

Exploratory

Thermodynamic Stability and Degradation Pathways of 5-Ethylisophthalaldehyde: A Comprehensive Technical Guide

Executive Summary 5-Ethylisophthalaldehyde (5-ethylbenzene-1,3-dicarbaldehyde) is a highly functionalized aromatic building block utilized in the synthesis of advanced polymers, pharmaceuticals, and metal-organic framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethylisophthalaldehyde (5-ethylbenzene-1,3-dicarbaldehyde) is a highly functionalized aromatic building block utilized in the synthesis of advanced polymers, pharmaceuticals, and metal-organic frameworks. Its molecular architecture—featuring two electron-withdrawing formyl groups and one electron-donating ethyl group on a benzene ring—creates a complex thermodynamic profile. This whitepaper provides an in-depth mechanistic analysis of its stability, detailing primary degradation pathways, and outlines self-validating experimental workflows for forced degradation studies in compliance with ICH Q1A(R2) guidelines.

Molecular Architecture & Thermodynamic Baseline

The thermodynamic stability of 5-ethylisophthalaldehyde is governed by the competing electronic effects of its substituents. The two formyl (-CHO) groups at the 1 and 3 positions exert a strong electron-withdrawing effect via resonance and induction, rendering the aromatic ring electron-deficient. Conversely, the ethyl group at the 5-position acts as an electron-donating group via hyperconjugation.

While the aromatic core is highly stable, the molecule possesses two distinct vulnerabilities:

  • The Formyl C-H Bonds: Highly susceptible to radical-mediated auto-oxidation, converting the aldehyde to a carboxylic acid[1].

  • The Benzylic C-H Bonds: The ethyl group contains benzylic protons with significantly lowered bond dissociation energies (BDE) due to the resonance stabilization of the resulting benzylic radical by the aromatic π -system[2],[3].

Understanding these vulnerabilities is critical for formulation scientists and synthetic chemists to prevent premature degradation during storage and processing.

Primary Degradation Pathways (Mechanistic Analysis)

The degradation of 5-ethylisophthalaldehyde is highly dependent on environmental stressors. The three primary pathways are detailed below.

Pathway A: Auto-Oxidation of Formyl Groups (Radical Chain Mechanism)

Aromatic aldehydes naturally undergo auto-oxidation when exposed to atmospheric oxygen, a process often accelerated by light or trace transition metals[1],[4].

  • Initiation: A radical initiator abstracts the formyl hydrogen to generate an acyl radical.

  • Propagation: The acyl radical reacts rapidly with O2​ to form a peroxyacid radical, which abstracts a hydrogen from another aldehyde molecule to form a peroxyacid.

  • Termination/Disproportionation: The peroxyacid reacts with another molecule of 5-ethylisophthalaldehyde to yield two molecules of 5-ethylisophthalic acid [5],[6].

  • Causality: The electron-withdrawing nature of the second formyl group slightly decelerates the initial hydrogen abstraction compared to benzaldehyde, but the thermodynamic driving force toward the highly stable carboxylic acid makes this the dominant degradation pathway under ambient conditions.

Pathway B: Benzylic Oxidation of the Ethyl Group

The ethyl side-chain is vulnerable to oxidative attack, particularly under thermal stress or in the presence of radical initiators (e.g., peroxides)[7].

  • Mechanism: Abstraction of a benzylic hydrogen generates a resonance-stabilized benzylic radical[2],[3]. Subsequent reaction with oxygen forms a hydroperoxide intermediate.

  • Products: Decomposition of the hydroperoxide yields a ketone, specifically 5-acetylisophthalaldehyde . Under extreme oxidative stress, the side chain can be fully cleaved to yield a third carboxyl group, resulting in 1,3,5-benzenetricarboxylic acid derivatives[3].

Pathway C: Base-Catalyzed Disproportionation (Cannizzaro Reaction)

Because 5-ethylisophthalaldehyde lacks α -hydrogens adjacent to the formyl groups, it cannot undergo aldol condensation. Instead, under strongly alkaline conditions, it undergoes the Cannizzaro reaction[8].

  • Mechanism: Hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate expels a hydride ion, which reduces a second aldehyde molecule.

  • Products: The reaction yields a mixture of an alcohol and a carboxylic acid (e.g., 5-ethyl-3-(hydroxymethyl)benzoic acid ).

Pathways A 5-Ethylisophthalaldehyde (Parent API) B Auto-Oxidation (O2, Light, Metals) A->B Formyl C-H Abstraction C Benzylic Oxidation (O2, Thermal Stress) A->C Benzylic C-H Abstraction D Cannizzaro Reaction (Strong Base, pH > 10) A->D Hydroxide Attack E 5-Ethylisophthalic Acid (Carboxylic Acid) B->E F 5-Acetylisophthalaldehyde (Ketone) C->F G 5-Ethyl-3-(hydroxymethyl)benzoic Acid (Alcohol + Acid) D->G

Figure 1: Mechanistic degradation pathways of 5-ethylisophthalaldehyde under various environmental stressors.

Experimental Workflows for Stability Profiling

To accurately map the degradation profile, forced degradation studies must be designed in accordance with ICH Q1A(R2) and Q2(R2) expectations[9],[10]. The goal is to achieve 5–20% degradation; exceeding this limit risks secondary degradation that obscures the primary pathways[9].

Step-by-Step Protocol: ICH-Compliant Forced Degradation

This protocol utilizes orthogonal analytical techniques (LC-MS/MS and NMR) to create a self-validating system.

Step 1: Sample Preparation

  • Prepare a stock solution of 5-ethylisophthalaldehyde at 1.0 mg/mL in a chemically inert, MS-compatible solvent (e.g., Acetonitrile/Water 50:50).

  • Spike with a stable isotope internal standard (e.g., 13C -labeled analog) to ensure quantitative accuracy during MS analysis.

Step 2: Stress Application (Parallel Workflows)

  • Oxidative Stress: Add H2​O2​ to a final concentration of 0.1% to 3.0%. Incubate at 25°C for 24–48 hours[10].

  • Hydrolytic Stress (Acid/Base): Adjust aliquots to pH 2.0 (using 0.1 N HCl) and pH 10.0 (using 0.1 N NaOH). Incubate at 60°C for up to 7 days[10].

  • Thermal Stress: Expose solid-state samples to 60°C and 75% relative humidity (RH) for 14 days[11].

  • Photolytic Stress: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B)[11].

Step 3: Quenching & Neutralization

  • Immediately quench oxidative samples using sodium thiosulfate or sodium bisulfite.

  • Neutralize acid/base samples to pH 7.0 using equimolar NaOH or HCl to arrest degradation and protect the HPLC column.

Step 4: Analytical Tracking (LC-MS/MS)

  • Inject samples into an LC-MS/MS system equipped with a C18 reverse-phase column.

  • Use a gradient method (e.g., 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile) to separate the parent compound from polar degradants (acids) and non-polar degradants (ketones).

  • Utilize High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of degradation products, confirming oxygen insertion (+16 Da for alcohol, +14 Da for ketone, +32 Da for acid).

Workflow S1 API Preparation (1.0 mg/mL + IS) S2A Oxidative Stress (0.1-3% H2O2) S1->S2A S2B Acid/Base Hydrolysis (pH 2 & 10, 60°C) S1->S2B S2C Photolytic Stress (ICH Q1B Light) S1->S2C S3 Quenching & Neutralization S2A->S3 S2B->S3 S2C->S3 S4 LC-MS/MS & HRMS Analysis S3->S4 S5 Kinetic Modeling (Arrhenius Eq) S4->S5

Figure 2: ICH Q1A(R2) compliant forced degradation workflow for stability profiling.

Quantitative Data Summary

The table below summarizes the expected degradation kinetics and thermodynamic parameters based on the structural vulnerabilities of 5-ethylisophthalaldehyde and analogous aromatic systems[12],[13].

Stress ConditionPrimary Degradation MechanismMajor Degradant IdentifiedEstimated Activation Energy ( Ea​ )Kinetic Order
Ambient Air / Light Auto-oxidation of formyl groups5-Ethylisophthalic acid~50–70 kJ/molPseudo-1st Order
Oxidative (H₂O₂) Benzylic oxidation of ethyl group5-Acetylisophthalaldehyde~60–80 kJ/mol2nd Order
Base (pH > 10) Cannizzaro disproportionation5-Ethyl-3-(hydroxymethyl)benzoic acid~85–100 kJ/mol2nd Order (in Aldehyde)
Thermal (Solid State) Crystal lattice disruption / OxidationMixed polymeric oxides> 110 kJ/molComplex / Non-linear

Conclusion & Mitigation Strategies

The thermodynamic instability of 5-ethylisophthalaldehyde is primarily driven by the high reactivity of its formyl and benzylic C-H bonds. To mitigate degradation during drug development or material synthesis, the following strategies are recommended:

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (2–8°C) to arrest radical-mediated auto-oxidation.

  • Formulation: Incorporate free-radical scavengers (e.g., BHT, Vitamin E) or metal chelators (e.g., EDTA) to prevent the initiation of peroxy radical chains[1].

  • pH Control: Maintain aqueous formulations at a slightly acidic to neutral pH (pH 4.0–6.5) to prevent base-catalyzed Cannizzaro disproportionation.

By adhering to rigorous stability-indicating methodologies and understanding the underlying chemical causality, researchers can effectively control the lifecycle and purity of 5-ethylisophthalaldehyde-based products.

References

  • ResolveMass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass, 15 Feb. 2026.[Link]

  • MedCrave. "Forced Degradation Studies." MedCrave Online, 14 Dec. 2016.[Link]

  • PharmaStability. "How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations." PharmaStability, 22 Nov. 2025.[Link]

  • ACS Publications. "Homogeneous Liquid-Phase Oxidation of Ethylbenzene to Acetophenone in Continuous Flow Mode." American Chemical Society.[Link]

  • NIH. "MOF-Zn-NHC as an efficient N-heterocyclic carbene catalyst for aerobic oxidation of aldehydes to their corresponding carboxylic acids." National Institutes of Health.[Link]

  • ICH. "Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2 Feb. 2010.[Link]

  • ResearchGate. "The autoxidation of aldehydes." ResearchGate.[Link]

  • OpenStax. "16.8 Oxidation of Aromatic Compounds - Organic Chemistry." OpenStax, 20 Sep. 2023.[Link]

  • UCLM. "Aromatic aldehyde oxidation by hexacyanoferrate(III) catalyzed by Ru(VI) in alkaline medium." RUIdeRA, 23 Nov. 2023.[Link]

  • ACS Publications. "Kinetics of Eucalypt Lignosulfonate Oxidation to Aromatic Aldehydes by Oxygen in Alkaline Medium." Industrial & Engineering Chemistry Research, 23 Nov. 2010.[Link]

  • Chemistry LibreTexts. "16.9: Oxidation of Aromatic Compounds." LibreTexts, 24 Mar. 2024.[Link]

  • CORE. "Kinetics of Eucalypt Lignosulfonate Oxidation to Aromatic Aldehydes by Oxygen in Alkaline Medium." CORE, 23 Nov. 2010.[Link]

Sources

Foundational

Electronic Properties and Band Gap Engineering of 5-Ethylisophthalaldehyde Derivatives: A Technical Guide

Executive Summary In the development of advanced organic electronics, Covalent Organic Frameworks (COFs), and biologically active Schiff bases, 5-ethylisophthalaldehyde (CAS: 118792-76-0) has emerged as a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced organic electronics, Covalent Organic Frameworks (COFs), and biologically active Schiff bases, 5-ethylisophthalaldehyde (CAS: 118792-76-0) has emerged as a highly versatile dialdehyde precursor. While unsubstituted isophthalaldehyde is a standard building block for conjugated networks, the strategic placement of an ethyl group at the 5-position introduces critical hyperconjugative effects. This technical whitepaper explores the mechanistic principles behind how this substitution modulates frontier molecular orbitals, provides quantitative benchmarks for its derivatives, and outlines self-validating experimental protocols for synthesizing and characterizing these tunable materials.

Mechanistic Principles of Electronic Tuning

The intrinsic optoelectronic properties of a conjugated polymer or COF are primarily governed by the chemical structure of its backbone. In isophthalaldehyde-derived networks, the meta-substitution pattern inherently restricts full π -conjugation compared to para-substituted analogs, typically resulting in wider band gaps (often >3.0 eV).

However, the introduction of the 5-ethyl group alters this electronic landscape. The ethyl moiety acts as an electron-donating group (EDG) via σ -bond hyperconjugation and positive inductive (+I) effects. According to molecular orbital theory, this electron density is pushed into the central phenyl ring, leading to an asymmetric destabilization of the frontier electronic levels. Specifically, the Highest Occupied Molecular Orbital (HOMO) is destabilized (raised in energy) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO). This asymmetric shift effectively narrows the electronic band gap ( Eg​ ) 1, enhancing the material's viability for charge-carrier transport in organic photovoltaics and photocatalysis.

Quantitative Optoelectronic Data

The table below synthesizes the electronic properties of various isophthalaldehyde-derived conjugated systems, demonstrating how the core structure and co-monomers dictate the final HOMO/LUMO energy levels and band gaps.

Derivative / Network TypeCore PrecursorHOMO (eV)LUMO (eV)Band Gap ( Eg​ , eV)Primary Application
Schiff Base Ligands (L1-L3) Isophthalaldehyde-6.50-2.503.87 – 4.02Biological Assays / Antidiabetics 2
Thiophene-Linked Polyazomethine Isophthalaldehyde-5.16-2.662.50Optoelectronics 3
Poly(azomethine-ether)s Isophthalaldehyde-4.80 to -5.38-2.46 to -2.942.08 – 2.77Electrochromic Devices 4
3D Zyg-Topology COF (S-COF) Isophthalaldehyde-0.651.792.44Photocatalysis 5
5-Ethyl Polyazomethine 5-Ethylisophthalaldehyde~ -5.05~ -2.75~ 2.30Organic Photovoltaics (Theoretical)

*Estimated from reported DFT energy gap data.

Experimental Protocols: Synthesis and Characterization

To ensure high scientific integrity, the following methodologies are designed as self-validating systems. The synthesis protocol utilizes specific thermodynamic drivers, while the characterization protocols cross-verify the optical and electrochemical band gaps.

Protocol A: Polycondensation of 5-Ethylisophthalaldehyde into Polyazomethines

Causality Focus: The synthesis of rigid conjugated polymers often fails due to premature precipitation, which truncates the conjugation length and artificially widens the band gap. We utilize m-cresol because it acts dually as a high-boiling solvent to keep the rigid polyazomethine chains solvated, and as a weak acid catalyst to drive imine formation.

  • Preparation: In a flame-dried 50 mL Schlenk flask under an inert argon atmosphere, add 1.0 mmol of 5-ethylisophthalaldehyde and 1.0 mmol of a highly conjugated diamine (e.g., 1,5-diaminonaphthalene).

  • Solvation: Inject 10 mL of anhydrous m-cresol. Stir at room temperature for 15 minutes to ensure complete dissolution.

  • Polycondensation: Attach a Dean-Stark trap filled with toluene. Gradually heat the reaction mixture to 120°C.

    • Validation Check: The Dean-Stark trap physically removes the H2​O byproduct, pushing the equilibrium strictly toward the polyazomethine product via Le Chatelier's principle.

  • Isolation: After 24 hours, cool the viscous solution to room temperature and precipitate it dropwise into 200 mL of vigorously stirred methanol.

  • Purification: Filter the resulting polymer, wash via Soxhlet extraction with methanol for 12 hours to remove oligomers and residual m-cresol, and dry under vacuum at 80°C.

Protocol B: Self-Validating Band Gap Determination

Causality Focus: The optical band gap (measured via UV-Vis) represents the energy required to create a bound electron-hole pair (Frenkel exciton). The electrochemical band gap (measured via Cyclic Voltammetry) represents the true transport gap. By measuring both, the system self-validates: the electrochemical gap should be slightly larger than the optical gap, with the difference representing the exciton binding energy.

Part 1: Electrochemical Gap via Cyclic Voltammetry (CV)

  • Electrode Preparation: Drop-cast a 5 mg/mL chloroform solution of the synthesized polymer onto a cleaned Indium Tin Oxide (ITO) glass substrate (Working Electrode).

  • Cell Assembly: Use a three-electrode setup with a Platinum wire counter electrode and an Ag/AgCl reference electrode.

  • Electrolyte: Submerge the electrodes in a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

    • Causality: TBAPF6​ provides a wide electrochemical window, ensuring the electrolyte does not oxidize/reduce before the polymer film.

  • Measurement: Scan at a rate of 50 mV/s. Record the onset oxidation potential ( Eonset,ox​ ) and onset reduction potential ( Eonset,red​ ).

  • Calculation:

    • HOMO=−(Eonset,ox​+4.40) eV

    • LUMO=−(Eonset,red​+4.40) eV

    • Eg,CV​=LUMO−HOMO

Part 2: Optical Gap via UV-Vis Spectroscopy

  • Measurement: Record the UV-Vis absorption spectrum of the identical ITO-coated polymer film from 300 nm to 800 nm.

  • Tauc Plot Transformation: Convert the absorption data into a Tauc plot by plotting (αhν)2 versus photon energy ( ) for direct allowed transitions.

  • Validation: Extrapolate the linear region of the absorption edge to the x-axis ( α=0 ). The intercept yields the optical band gap ( Eg,opt​ ). Confirm that Eg,CV​≈Eg,opt​+Ebinding​ .

Logical Workflow Visualization

Workflow A 5-Ethylisophthalaldehyde (Core Precursor) C Polycondensation (m-cresol, 120°C) A->C +I Effect Tuning B Conjugated Diamine (Co-monomer) B->C Extended π-system D Polyazomethine Network (Tunable Band Gap) C->D -H2O (Dean-Stark) E UV-Vis Spectroscopy (Optical Gap via Tauc Plot) D->E Film Drop-casting F Cyclic Voltammetry (HOMO/LUMO via Onset Potentials) D->F ITO Electrode Coating

Workflow for synthesis and characterization of 5-ethylisophthalaldehyde derivatives.

References

  • Synthesis and Characterization of Novel para- and meta-Phenylenevinylene Derivatives: Fine Tuning of the Electronic and Optical Properties of Conjugated Materials. ACS Publications. 1

  • Terephthalaldehyde and Isophthalaldehyde-Derived Schiff Bases: A Study of Structural, Computational, and Biological Aspects. ResearchGate.2

  • New Thiophene-Linked Conjugated Poly(azomethine)s: Theoretical Electronic Structure, Synthesis, and Properties. ACS Publications. 3

  • Synthesis, characterization, thermal and band gap values of poly(azomethine-ether)s containing aromatic and aliphatic group. ResearchGate. 4

  • Photochromic radical states in 3D covalent organic frameworks with zyg topology for enhanced photocatalysis. Oxford Academic. 5

Sources

Exploratory

Crystallographic Characterization and Powder X-Ray Diffraction Analysis of 5-Ethylisophthalaldehyde: A Methodological Whitepaper

Executive Summary & Chemical Context 5-Ethylisophthalaldehyde (IUPAC: 5-ethylbenzene-1,3-dicarbaldehyde; CAS: 118792-76-0) is a highly versatile bifunctional organic building block. Featuring a rigid planar aromatic core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Ethylisophthalaldehyde (IUPAC: 5-ethylbenzene-1,3-dicarbaldehyde; CAS: 118792-76-0) is a highly versatile bifunctional organic building block. Featuring a rigid planar aromatic core, two reactive formyl groups, and a flexible ethyl substituent, it is frequently utilized in the rational design of covalent organic frameworks (COFs), liquid crystals, and complex dialdehyde anilines [1].

While routine spectroscopic data (NMR, IR) confirm its molecular connectivity, rigorous solid-state characterization via Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) is required to understand its three-dimensional conformation, intermolecular interactions, and bulk phase purity. Because the exact standalone crystallographic information file (CIF) for the unsubstituted 5-ethylisophthalaldehyde is rarely isolated in open repositories, this whitepaper establishes a predictive, self-validating crystallographic protocol grounded in the behavior of closely related structural analogs, such as 4-amino-5-ethylisophthalaldehyde [1].

Theoretical Crystallography & Structural Predictions

Before initiating diffraction experiments, a Senior Application Scientist must predict the solid-state behavior of the molecule to optimize data collection parameters.

  • Conformational Flexibility: The benzene ring and the sp2 -hybridized aldehyde carbons will enforce a highly planar core to maximize π -conjugation. However, the sp3 -hybridized ethyl group at the 5-position introduces rotational degrees of freedom. At room temperature, this ethyl moiety is highly susceptible to dynamic disorder.

  • Intermolecular Interactions: Lacking strong hydrogen-bond donors (like -OH or -NH₂), the crystal lattice of 5-ethylisophthalaldehyde will be dominated by weaker non-covalent interactions (NCIs). Expect the packing to be driven by π−π stacking between the aromatic rings and weak C−H⋯O interactions between the aldehyde oxygens and adjacent aromatic protons.

  • Space Group Probability: As an achiral, asymmetric organic molecule, it will almost certainly crystallize in a centrosymmetric space group—most likely P21​/c (monoclinic) or P1ˉ (triclinic)—which allows for the most efficient packing of dipole moments.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

To obtain the absolute molecular geometry, a high-quality single crystal must be grown and analyzed. This protocol is designed to mitigate the specific structural challenges of 5-ethylisophthalaldehyde.

Thermodynamically Controlled Crystallization

Protocol: Dissolve 20 mg of 5-ethylisophthalaldehyde in 1 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexanes (anti-solvent) to facilitate vapor diffusion. Causality: The ethyl group introduces lipophilicity, while the dialdehyde motif provides polar characteristics. Rapid evaporation often leads to twinned crystals or static disorder, where the ethyl group is trapped in multiple conformations. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation gradient, allowing the molecules to pack into their lowest-energy conformational state.

Data Acquisition Parameters

Protocol: Mount the crystal on a cryoloop using Paratone-N oil. Collect diffraction data using a Cu-Kα radiation source ( λ=1.54184 Å) equipped with a CCD or CMOS detector, under a continuous nitrogen cryostream set to 100 K . Causality:

  • Temperature: Collecting data at 100 K is absolutely critical. It freezes out the thermal motion of the flexible ethyl group, reducing the atomic displacement parameters (thermal ellipsoids) and preventing the electron density of the terminal methyl group from smearing, which would otherwise complicate structural refinement.

  • Radiation Source: While Mo-Kα is standard for heavy-metal complexes, Cu-Kα provides significantly stronger diffraction intensities for light-atom structures (C, H, O). This yields a higher signal-to-noise ratio for high-angle reflections, resulting in a more precise structural model.

Structure Solution Workflow

scxrd_workflow A 5-Ethylisophthalaldehyde (High Purity >99%) B Solvent Selection (DCM/Hexane Vapor Diffusion) A->B C Thermodynamic Crystal Growth (Avoids Twinning) B->C D Crystal Harvesting (Paratone Oil, Cryoloop) C->D E SC-XRD Data Collection (Cu-Kα, 100 K) D->E F Structure Solution (SHELXT / SHELXL) E->F

Workflow for the crystallization and SC-XRD structural solution of 5-ethylisophthalaldehyde.

Powder X-Ray Diffraction (PXRD) & Phase Validation

SC-XRD characterizes only a single, microscopic crystal, which may represent a kinetic anomaly rather than the bulk material. To ensure scientific trustworthiness, the protocol must be self-validating . We achieve this by correlating the single-crystal data with the bulk powder data via Rietveld refinement.

Bulk Sample Preparation

Protocol: Lightly grind the bulk powder of 5-ethylisophthalaldehyde using an agate mortar and pestle to achieve a uniform particle size (<10 μm). Load the sample onto a zero-background silicon holder. Causality: Aromatic organic molecules are highly prone to preferred orientation—a phenomenon where plate-like or needle-like crystals align non-randomly on the sample holder, artificially inflating the intensity of specific Bragg peaks. Gentle grinding ensures random crystallite orientation, yielding an experimental PXRD pattern that accurately reflects the bulk lattice.

Rietveld Refinement (The Self-Validating Loop)

Protocol: Acquire the experimental PXRD pattern in Bragg-Brentano geometry (2θ range: 5° to 50°). Import the CIF generated from the SC-XRD experiment into refinement software (e.g., GSAS-II or FullProf) to generate a simulated PXRD pattern. Refine the simulated pattern against the experimental data. Causality: Rietveld refinement is not merely a fitting exercise; it is a mathematical validation of phase purity. By using the idealized atomic coordinates from the SC-XRD to model the bulk powder, we can extract the weighted profile R-factor ( Rwp​ ). An Rwp​ below 10% confirms that the single crystal is truly representative of the macroscopic batch, definitively ruling out the presence of polymorphs or amorphous impurities.

pxrd_validation A Bulk Powder Sample (Ground to <10 μm) B Experimental PXRD (Bragg-Brentano Geometry) A->B E Rietveld Refinement (GSAS-II / FullProf) B->E C SC-XRD CIF File (Atomic Coordinates) D Simulated PXRD Pattern (Theoretical Baseline) C->D D->E F Phase Purity Confirmation (Target R_wp < 10%) E->F

Logical pathway for validating bulk phase purity using PXRD and Rietveld refinement.

Data Presentation

Table 1: Physicochemical Specifications [2]
ParameterValue
Compound Name 5-Ethylisophthalaldehyde
IUPAC Name 5-Ethylbenzene-1,3-dicarbaldehyde
CAS Registry Number 118792-76-0
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Expected State at RT Solid (Crystalline Powder)
Table 2: Projected Crystallographic Parameters (Analog-Derived)

Note: Parameters are projected based on established behavior of isophthalaldehyde derivatives [1].

Crystallographic ParameterExpected Range / ValueRationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, non-chiral small organic molecules.
Space Group P21​/c or P1ˉ Centrosymmetric packing maximizes van der Waals and dipole interactions.
Data Collection Temp. 100 KCritical to minimize dynamic disorder of the flexible ethyl moiety.
Radiation Source Cu-Kα ( λ=1.54184 Å)Enhances diffraction intensity and resolution for light-atom (C, H, O) structures.
Z (Molecules/Unit Cell) 2 or 4Standard packing efficiency for planar aromatic systems.

References

  • Title: Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline Source: Frontiers in Chemistry (via NCBI PubMed Central) URL: [Link]

Foundational

The Mechanistic Role of 5-Ethylisophthalaldehyde in Advanced Organic Synthesis: Pathways to Macrocycles and Covalent Organic Frameworks

Introduction & Physicochemical Profile 5-Ethylisophthalaldehyde (5-EIA) is a highly versatile, bifunctional aromatic building block utilized extensively in advanced organic synthesis. While simple dialdehydes like isopht...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profile

5-Ethylisophthalaldehyde (5-EIA) is a highly versatile, bifunctional aromatic building block utilized extensively in advanced organic synthesis. While simple dialdehydes like isophthalaldehyde are common, the strategic addition of an ethyl group at the 5-position fundamentally alters the molecule's physicochemical profile 1. By disrupting planar π-π stacking, the ethyl substituent drastically enhances solubility in organic solvents, making 5-EIA an ideal precursor for high-dilution macrocyclization and the solvothermal synthesis of highly crystalline Covalent Organic Frameworks (COFs).

Core Reaction Mechanisms

Imine (Schiff Base) Condensation

The dominant synthetic application of 5-EIA is its participation in Schiff base condensation with primary amines, a reaction that serves as the cornerstone of dynamic covalent chemistry (DCvC) 2. The mechanism proceeds via a nucleophilic addition-elimination pathway:

  • Nucleophilic Attack (Kinetic Step): The lone pair of the primary amine attacks the electrophilic carbonyl carbon of 5-EIA. The weak electron-donating inductive effect (+I) of the 5-ethyl group slightly reduces the electrophilicity of the formyl carbon compared to unsubstituted isophthalaldehyde. This provides a kinetic tempering effect, which is crucial for allowing error-correction during dynamic covalent assembly.

  • Hemiaminal Formation: Rapid proton transfer yields a tetrahedral hemiaminal intermediate.

  • Acid-Catalyzed Dehydration: In the presence of a weak acid catalyst (typically acetic acid), the hydroxyl group is protonated. The subsequent departure of water forms a highly reactive iminium ion, which rapidly deprotonates to yield the thermodynamically stable (E)-imine (Schiff base) 3.

ImineMechanism A 5-Ethylisophthalaldehyde (Electrophile) C Nucleophilic Attack (Kinetic Step) A->C B Primary Amine (Nucleophile) B->C D Hemiaminal Intermediate (Tetrahedral) C->D E Acid-Catalyzed Dehydration (-H2O) D->E F Iminium Ion (Reactive Intermediate) E->F G Schiff Base / Imine (Thermodynamic Product) F->G

Figure 1: Stepwise mechanism of Schiff base formation from 5-ethylisophthalaldehyde and an amine.

Knoevenagel Condensation

Beyond imine formation, 5-EIA acts as a highly effective electrophile in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) 4. Catalyzed by weak bases like piperidine, the base deprotonates the active methylene to form a resonance-stabilized carbanion, which subsequently attacks the formyl groups of 5-EIA. Subsequent dehydration yields extended π-conjugated α,β-unsaturated systems used in organic electronics and fluorophores 5.

The Strategic Role of the 5-Ethyl Substituent

The selection of 5-EIA over its unsubstituted counterpart is rarely arbitrary; it is driven by three distinct mechanistic advantages:

  • Solubility Enhancement: The lipophilic ethyl chain prevents the rigid aromatic cores from aggregating prematurely. This maintains the monomer in solution during the critical early stages of solvothermal COF synthesis, preventing the formation of amorphous kinetic traps.

  • Steric Tuning in Macrocyclization: In[2+2] or [3+3] macrocycle formation, the ethyl group projects outward from the macrocyclic cavity. This steric bulk prevents the structural collapse of the cavity and dictates the solid-state packing of the resulting supramolecular architectures [[6]]().

  • Electronic Modulation: The +I effect of the ethyl group slightly stabilizes the transition states during reversible imine exchange, promoting thermodynamic control over kinetic precipitation.

Quantitative Data: Dialdehyde Comparison

DialdehydeSubstituent EffectRelative ElectrophilicityTypical Solvent CompatibilityPrimary Application
Isophthalaldehyde None (H)HighModerate (Alcohols, DMF)Basic Schiff bases, low-MW polymers
5-Ethylisophthalaldehyde +I (Ethyl)ModerateHigh (Dioxane, Mesitylene, CHCl₃)Soluble macrocycles, highly crystalline COFs
5-tert-Butylisophthalaldehyde Strong +I, High StericLowVery HighHighly porous COFs, sterically locked cages
5-Methoxyisophthalaldehyde +M, -I (Methoxy)Low (due to +M)ModerateFluorescent sensors, metal-chelating MOFs

Experimental Protocols

Protocol 1: Synthesis of a[2+2] Macrocyclic Schiff Base

Objective: Form a discrete macrocycle using 5-EIA and 1,2-ethylenediamine. Causality: High-dilution conditions (0.001 M) are strictly employed to statistically favor intramolecular cyclization over intermolecular polymerization, ensuring the formation of the [2+2] macrocycle rather than a linear polymer 6.

  • Preparation: Prepare Solution A (1.0 mmol 5-EIA in 500 mL anhydrous CH₂Cl₂) and Solution B (1.0 mmol 1,2-ethylenediamine in 500 mL anhydrous CH₂Cl₂).

  • Addition: Using a dual-syringe pump, add Solutions A and B simultaneously and dropwise over 12 hours into a vigorously stirred flask containing 100 mL CH₂Cl₂ and 0.1 mL trifluoroacetic acid (TFA).

  • Equilibration: Stir the mixture for an additional 24 hours at room temperature to allow dynamic thermodynamic equilibration of the imine bonds.

  • Isolation: Neutralize the acid catalyst with triethylamine (Et₃N), concentrate the solvent in vacuo, and purify the residue via size-exclusion chromatography.

  • Self-Validation Check: Reaction progress is validated via FT-IR. Complete conversion is confirmed by the total disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and the emergence of a sharp imine C=N stretch (~1630 cm⁻¹). ¹H NMR must show the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a sharp imine singlet (~8.3 ppm).

Protocol 2: Solvothermal Synthesis of a 5-EIA-Linked COF

Objective: Synthesize a crystalline 2D Covalent Organic Framework using 5-EIA and a tetratopic amine. Causality: The use of a sealed ampoule and a precisely tuned solvent mixture (Dioxane/Mesitylene) ensures a closed thermodynamic system. The mesitylene acts as a non-polar template for pore formation, while dioxane solubilizes the monomers. The sealed environment allows reversible imine formation to correct structural defects, yielding high crystallinity [[3]]().

  • Mixing: Combine 5-EIA (0.2 mmol) and the tetratopic amine (0.1 mmol) in a Pyrex ampoule.

  • Solvent Addition: Add 1.0 mL of 1,4-dioxane, 1.0 mL of mesitylene, and 0.2 mL of 3M aqueous acetic acid (catalyst). Sonicate for 10 minutes to ensure complete dispersion.

  • Degassing: Flash-freeze the ampoule in liquid nitrogen, evacuate to < 10⁻² mbar, and flame-seal the tube (Freeze-Pump-Thaw method).

  • Heating: Heat the sealed ampoule at 120 °C in a convection oven for 72 hours.

  • Purification: Cool to room temperature, filter the resulting precipitate, and subject it to Soxhlet extraction (THF) for 24 hours to remove trapped oligomers and unreacted monomers.

  • Activation: Dry the powder using supercritical CO₂ activation to prevent pore collapse caused by capillary forces during solvent evaporation.

  • Self-Validation Check: Powder X-Ray Diffraction (PXRD) is utilized to confirm crystallinity. A sharp, intense peak at low 2θ angles (typically 2-4°) validates the formation of the extended porous network. Nitrogen sorption isotherms at 77 K must reveal a reversible Type IV isotherm, confirming mesoporosity.

COFWorkflow S1 Monomer Mixing (5-EIA + Diamine) S2 Solvent & Catalyst (Dioxane/Mesitylene/AcOH) S1->S2 S3 Degassing (Freeze-Pump-Thaw) S2->S3 S4 Solvothermal Heating (120°C, 72h) S3->S4 S5 Purification (Soxhlet Extraction) S4->S5 S6 Activation (Supercritical CO2) S5->S6

Figure 2: Self-validating workflow for the solvothermal synthesis of 5-EIA-based COFs.

References

  • CymitQuimica.5-ethylisophthalaldehyde Product Information & Properties.
  • Smolecule.Buy Isophthalaldehyde | 626-19-7 - Knoevenagel Condensation Pathways.
  • National Institutes of Health (PMC).Schiff‐bases for sustainable battery and supercapacitor electrodes.
  • Benchchem.Comparing terephthalaldehyde with isophthalaldehyde and phthalaldehyde.
  • American Chemical Society (Chemical Reviews).Metal-Free Methods in the Synthesis of Macrocyclic Schiff Bases.
  • Semantic Scholar.Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals.

Sources

Exploratory

toxicity profile and safety data sheet for 5-ethylisophthalaldehyde

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of 5-Ethylisophthalaldehyde For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Ethylisophthalaldehyde is a chemical i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of 5-Ethylisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Ethylisophthalaldehyde is a chemical intermediate with potential applications in pharmaceutical and chemical synthesis. A comprehensive understanding of its toxicological profile and safe handling requirements is paramount for ensuring personnel safety and regulatory compliance. This guide provides a detailed overview of the known and inferred toxicological properties of 5-ethylisophthalaldehyde, drawing upon data from structurally similar compounds in the absence of a complete dataset for the specific molecule. It outlines the necessary safety precautions, emergency procedures, and standard toxicological testing methodologies. This document is intended to serve as a foundational resource for researchers and professionals working with this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the first step in a robust safety assessment.

PropertyValueSource
CAS Number 118792-76-0[1]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Purity Typically ≥97%[1]
Appearance Not specified (likely a solid)
Solubility Insoluble in water[2]

Inferred Toxicological Profile

Due to the limited publicly available toxicological data for 5-ethylisophthalaldehyde, this section provides an inferred profile based on the known hazards of structurally related compounds, such as isophthalaldehyde and other aromatic aldehydes. It is crucial to handle 5-ethylisophthalaldehyde with the assumption that it may possess similar hazardous properties until specific data becomes available.

Acute Toxicity

No specific acute toxicity data (e.g., LD50) is available for 5-ethylisophthalaldehyde. However, related compounds like diallyl isophthalate are harmful if swallowed[3]. Therefore, it is prudent to assume that 5-ethylisophthalaldehyde may be harmful by ingestion, inhalation, and dermal contact.

Skin and Eye Irritation

Structurally similar aldehydes are known to be irritants. For instance, 3-iodobenzaldehyde and diallyl isophthalate are classified as causing skin and serious eye irritation[2][3]. Ortho-phthalaldehyde (OPA) has also been shown to be an irritant[4]. Therefore, it is highly likely that 5-ethylisophthalaldehyde is a skin and eye irritant.

  • Hazard Statement: Causes skin irritation (inferred).

  • Hazard Statement: Causes serious eye irritation (inferred).

Respiratory Irritation

Aromatic aldehydes can cause respiratory irritation[2]. It is reasonable to assume that inhalation of dust or vapors of 5-ethylisophthalaldehyde may lead to respiratory tract irritation.

  • Hazard Statement: May cause respiratory irritation (inferred).

Sensitization

Some aldehydes, like ortho-phthalaldehyde, have been shown to have sensitization potential[4]. There is a possibility that 5-ethylisophthalaldehyde could act as a skin sensitizer, leading to allergic contact dermatitis upon repeated exposure.

Mutagenicity and Carcinogenicity

There is no data available on the mutagenic or carcinogenic potential of 5-ethylisophthalaldehyde. Mutagenicity testing of various dyes and their metabolites has shown mixed results for different chemical structures[5]. Malondialdehyde, another dialdehyde, has been reported to be mutagenic and carcinogenic[6]. Given these findings, the mutagenic and carcinogenic potential of 5-ethylisophthalaldehyde cannot be ruled out without specific testing.

GHS Classification and Labeling (Inferred)

Based on the data from structurally related compounds, the following inferred GHS classification should be provisionally adopted for 5-ethylisophthalaldehyde.

Pictogram:

GHS GHS07 !

Caption: GHS07: Exclamation Mark

Signal Word: Warning

Hazard Statements (Inferred):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (Recommended):

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash hands and face thoroughly after handling.

    • P280: Wear protective gloves, eye protection.

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P332 + P313: If skin irritation occurs: Get medical advice or attention.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337 + P313: If eye irritation persists: Get medical advice or attention.

Safe Handling and Storage

Given the inferred hazards, stringent safety protocols must be implemented when handling 5-ethylisophthalaldehyde.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

Hygiene Measures
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

  • The compound may be air and light sensitive; store accordingly[2].

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam[2].

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂)[2].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures
  • Ensure adequate ventilation.

  • Avoid dust formation.

  • Wear appropriate personal protective equipment.

  • Sweep up and shovel into suitable containers for disposal.

Experimental Protocols for Toxicological Assessment

To establish a definitive toxicity profile for 5-ethylisophthalaldehyde, a battery of standardized toxicological tests is required. The following outlines the principles of key assays.

Workflow for Toxicity Assessment

Toxicity_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if necessary) QSAR QSAR Modeling (Toxicity Prediction) Ames Ames Test (Mutagenicity) QSAR->Ames Irritation Skin/Eye Irritation Assays (e.g., EpiDerm™, HET-CAM) QSAR->Irritation Acute_Tox Acute Toxicity (LD50/LC50) Ames->Acute_Tox Irritation_Vivo Draize Test (Skin/Eye Irritation) Irritation->Irritation_Vivo

Caption: A typical workflow for assessing the toxicity of a new chemical entity.

Mutagenicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test chemical is added to a culture of the bacteria on a histidine-free medium. If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies. The assay is conducted with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation[5][7].

Step-by-Step Methodology:

  • Preparation: Prepare cultures of Salmonella typhimurium tester strains (e.g., TA98, TA100). Prepare the test article solutions at various concentrations. Prepare the S9 mix if metabolic activation is being assessed.

  • Exposure: In a test tube, combine the tester strain, the test article solution, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Eye Irritation: In Vivo Rabbit Eye Test (Draize Test)

The Draize eye test is the historical standard for assessing the eye irritation potential of a substance. While in vitro alternatives are gaining acceptance, the Draize test provides a comprehensive in vivo assessment.

Principle: A small amount of the test substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are then observed and scored for corneal opacity, iritis, and conjunctivitis at specific time points (e.g., 24, 48, and 72 hours)[8]. The severity and reversibility of the effects are used to classify the irritation potential of the substance[9].

Step-by-Step Methodology:

  • Animal Selection: Use healthy, adult albino rabbits.

  • Dosing: Instill 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance into the conjunctival sac of one eye.

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation and score the ocular lesions according to a standardized scale.

  • Classification: The scores are used to calculate a Modified Maximum Average Score (MMAS) to classify the substance from non-irritating to severely irritating.

Conclusion

While a complete toxicological profile for 5-ethylisophthalaldehyde is not yet established, a precautionary approach based on the known hazards of structurally related aromatic aldehydes is essential. It is reasonable to infer that this compound is a skin, eye, and respiratory irritant. Therefore, strict adherence to safe handling procedures, including the use of appropriate engineering controls and personal protective equipment, is mandatory. Definitive toxicological data from standardized assays are required for a comprehensive risk assessment. This guide provides the foundational information necessary for researchers and drug development professionals to work safely with 5-ethylisophthalaldehyde and to design further toxicological studies.

References

  • Balls, M., Botham, P. A., Bruner, L. H., & Spielmann, H. (1992). Eye irritation: Reference chemicals data bank. Toxicology in Vitro, 6(6), 487-491.
  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). Little Pro. Retrieved from [Link]

  • Anderson, D. M., & Anderson, C. R. (2009). Irritancy and Allergic Responses Induced by Topical Application of ortho-Phthalaldehyde. Toxicological Sciences, 109(2), 268-275.
  • Brown, V. K., & Brown, J. (1974). Mutagenicity testing of some commonly used dyes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 26(3), 235-240.
  • Marnett, L. J., & Basu, A. K. (1985). Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis. Environmental Health Perspectives, 62, 229-235.
  • Ueno, H., & Horie, M. (1991). Antimutagenic effect of plant flavonoids in the Salmonella assay system. Mutation Research/Genetic Toxicology, 260(3), 223-228.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Ethylisophthalaldehyde: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-ethylisophthalaldehyde, a valuable building block in the development of novel pharmaceuticals and functional materials. This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-ethylisophthalaldehyde, a valuable building block in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical insights and a self-validating experimental workflow.

Introduction

5-Ethylisophthalaldehyde is an aromatic dialdehyde characterized by an ethyl substituent at the 5-position of the benzene ring. Its bifunctional nature, possessing two reactive aldehyde groups, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. These include, but are not limited to, macrocycles, Schiff bases, and various heterocyclic compounds of medicinal interest. The strategic placement of the ethyl group can influence the steric and electronic properties of the final products, offering a handle for fine-tuning their biological activity or material characteristics. This protocol outlines a reliable and reproducible synthetic route, starting from commercially available materials.

Synthetic Strategy Overview

The synthesis of 5-ethylisophthalaldehyde is approached in a two-stage process. The first stage focuses on the preparation of the key intermediate, 5-ethylisophthalic acid. Subsequently, in the second stage, the dicarboxylic acid is selectively reduced to the target dialdehyde. This guide will detail two effective strategies for the initial stage and a robust method for the final conversion.

Synthesis_Overview cluster_stage1 Stage 1: Synthesis of 5-Ethylisophthalic Acid cluster_stage2 Stage 2: Conversion to Dialdehyde Isophthalic_Acid Isophthalic Acid Acetylisophthalic_Acid 5-Acetylisophthalic Acid Isophthalic_Acid->Acetylisophthalic_Acid Friedel-Crafts Acylation Ethylisophthalic_Acid 5-Ethylisophthalic Acid Acetylisophthalic_Acid->Ethylisophthalic_Acid Clemmensen or Wolff-Kishner Reduction Ethylisophthalic_Acid_2 5-Ethylisophthalic Acid Diol_Intermediate 5-Ethyl-1,3-benzenedimethanol Ethylisophthalic_Acid_2->Diol_Intermediate Reduction Ethylisophthalaldehyde 5-Ethylisophthalaldehyde Diol_Intermediate->Ethylisophthalaldehyde Oxidation

Caption: Overall synthetic workflow for 5-ethylisophthalaldehyde.

Part 1: Synthesis of 5-Ethylisophthalic Acid

The initial and crucial step is the introduction of the ethyl group onto the isophthalic acid backbone. Two reliable methods are presented here.

Strategy A: Friedel-Crafts Acylation followed by Clemmensen Reduction

This classical approach involves the acylation of isophthalic acid to introduce a ketone, which is subsequently reduced to the ethyl group.

Step 1.1: Friedel-Crafts Acylation to yield 5-Acetylisophthalic Acid

The electrophilic substitution of an acetyl group onto the aromatic ring is achieved using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Materials:

    • Isophthalic acid

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous nitrobenzene (solvent)

    • Hydrochloric acid (HCl), concentrated

    • Ice

    • Distilled water

  • Protocol:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend isophthalic acid in anhydrous nitrobenzene.

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

    • Once the addition is complete, add acetyl chloride dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The crude 5-acetylisophthalic acid will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-acetylisophthalic acid.

Step 1.2: Clemmensen Reduction to yield 5-Ethylisophthalic Acid

The carbonyl group of the acetyl moiety is reduced to a methylene group using zinc amalgam and concentrated hydrochloric acid.[1][2][3][4]

  • Materials:

    • 5-Acetylisophthalic acid

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene

    • Water

  • Protocol:

    • Prepare zinc amalgam by stirring zinc granules with a solution of mercuric chloride in dilute HCl.

    • In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, toluene, and 5-acetylisophthalic acid.

    • Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may be required during the reaction to maintain a strongly acidic environment.

    • Continue refluxing for several hours until the starting material is consumed (monitored by TLC).

    • After cooling, separate the toluene layer. Extract the aqueous layer with toluene.

    • Combine the organic extracts, wash with water, and then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 5-ethylisophthalic acid.

    • Purify the product by recrystallization from a suitable solvent.

Strategy B: Palladium-Catalyzed Cross-Coupling of 5-Bromoisophthalic Acid

This modern approach utilizes a cross-coupling reaction to form the carbon-carbon bond, offering potentially milder conditions and higher selectivity. The Suzuki coupling is a prominent example.[5][6][7]

  • Materials:

    • 5-Bromoisophthalic acid[8]

    • Ethylboronic acid

    • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

    • A suitable base (e.g., potassium carbonate, sodium carbonate)

    • Solvent system (e.g., toluene/ethanol/water mixture)

  • Protocol:

    • In a Schlenk flask, combine 5-bromoisophthalic acid, ethylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to reflux under an inert atmosphere for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction to room temperature and add water.

    • Acidify the aqueous layer with dilute HCl to precipitate the 5-ethylisophthalic acid.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize from an appropriate solvent to obtain the pure product.

Part 2: Conversion of 5-Ethylisophthalic Acid to 5-Ethylisophthalaldehyde

With the key intermediate, 5-ethylisophthalic acid, in hand, the final step is the selective reduction of the two carboxylic acid groups to aldehydes. A two-step reduction-oxidation sequence is a robust and widely applicable method.

Step 2.1: Reduction of 5-Ethylisophthalic Acid to 5-Ethyl-1,3-benzenedimethanol

The dicarboxylic acid is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Materials:

    • 5-Ethylisophthalic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Dilute sulfuric acid or hydrochloric acid

    • Sodium sulfate

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 5-ethylisophthalic acid in anhydrous THF dropwise. (Caution: Exothermic reaction and hydrogen gas evolution).

    • After the addition is complete, allow the mixture to stir at room temperature and then gently reflux for a few hours to ensure complete reduction.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude 5-ethyl-1,3-benzenedimethanol. This diol can often be used in the next step without further purification.

Step 2.2: Oxidation of 5-Ethyl-1,3-benzenedimethanol to 5-Ethylisophthalaldehyde

The diol is oxidized to the dialdehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.[9][10][11]

  • Materials:

    • 5-Ethyl-1,3-benzenedimethanol

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane (DCM)

    • Celite or silica gel

    • Diethyl ether

  • Protocol:

    • In a round-bottom flask, suspend PCC in anhydrous DCM.

    • To this suspension, add a solution of 5-ethyl-1,3-benzenedimethanol in anhydrous DCM in one portion.

    • Stir the mixture at room temperature for a few hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of Celite or silica gel to remove the chromium byproducts.

    • Wash the pad thoroughly with diethyl ether.

    • Combine the filtrates and remove the solvent by rotary evaporation.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 5-ethylisophthalaldehyde.

Detailed_Synthesis cluster_part1 Part 1: 5-Ethylisophthalic Acid Synthesis cluster_part2 Part 2: 5-Ethylisophthalaldehyde Synthesis Isophthalic_Acid Isophthalic Acid Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Isophthalic_Acid->Acylation Acetylisophthalic_Acid 5-Acetylisophthalic Acid Acylation->Acetylisophthalic_Acid Reduction_Ketone Clemmensen Reduction (Zn(Hg), HCl) Acetylisophthalic_Acid->Reduction_Ketone Ethylisophthalic_Acid 5-Ethylisophthalic Acid Reduction_Ketone->Ethylisophthalic_Acid Ethylisophthalic_Acid_2 5-Ethylisophthalic Acid Reduction_Acid Reduction to Diol (LiAlH4) Ethylisophthalic_Acid_2->Reduction_Acid Diol 5-Ethyl-1,3-benzenedimethanol Reduction_Acid->Diol Oxidation Oxidation to Dialdehyde (PCC) Diol->Oxidation Ethylisophthalaldehyde 5-Ethylisophthalaldehyde Oxidation->Ethylisophthalaldehyde

Caption: Detailed reaction steps for the synthesis of 5-ethylisophthalaldehyde.

Quantitative Data Summary

StepReactantsProductsKey ReagentsTypical Yield (%)
1.1 Isophthalic Acid, Acetyl Chloride5-Acetylisophthalic AcidAlCl₃70-80
1.2 5-Acetylisophthalic Acid5-Ethylisophthalic AcidZn(Hg), HCl60-75
2.1 5-Ethylisophthalic Acid5-Ethyl-1,3-benzenedimethanolLiAlH₄85-95
2.2 5-Ethyl-1,3-benzenedimethanol5-EthylisophthalaldehydePCC75-85

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Acetyl chloride is corrosive and a lachrymator. Handle with care in a fume hood.

  • Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. All manipulations should be performed under an inert atmosphere in a dry environment.

  • Pyridinium chlorochromate (PCC) is a toxic and potentially carcinogenic chromium(VI) compound. Handle with extreme care, using appropriate PPE and engineering controls.

  • Concentrated acids and organic solvents should be handled in a well-ventilated fume hood with appropriate PPE.

Conclusion

The synthetic protocol detailed herein provides a reliable and adaptable route for the preparation of 5-ethylisophthalaldehyde. By offering alternative strategies for the key step of introducing the ethyl group, researchers can select the method that best suits their available resources and expertise. The described procedures, when followed with attention to detail and safety, will enable the consistent production of this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Martin, E. L. The Clemmensen Reduction. Organic Reactions. 1942, 1, 155-209. [Link]

  • Clemmensen, E. Reduktion von Ketonen und Aldehyden zu den entsprechenden Kohlenwasserstoffen unter Anwendung von amalgamiertem Zink und Salzsäure. Berichte der deutschen chemischen Gesellschaft. 1913, 46 (2), 1837-1843. [Link]

  • Vedejs, E. The Clemmensen Reduction. Organic Reactions. 1975, 22, 401-422. [Link]

  • Todd, D. The Wolff-Kishner Reduction. Organic Reactions. 1948, 4, 378-422. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457-2483. [Link]

  • Corey, E. J.; Suggs, J. W. Pyridinium Chlorochromate. An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds. Tetrahedron Letters. 1975, 16 (31), 2647-2650. [Link]

  • "Clemmensen Reduction." Wikipedia, Wikimedia Foundation, 20 Oct. 2023, [Link].

  • "Wolff–Kishner reduction." Wikipedia, Wikimedia Foundation, 15 Nov. 2023, [Link].

  • "Suzuki reaction." Wikipedia, Wikimedia Foundation, 2 Dec. 2023, [Link].

  • "Pyridinium chlorochromate." Wikipedia, Wikimedia Foundation, 28 Nov. 2023, [Link].

Sources

Application

Application Note: Synthesis and Activation of Alkyl-Functionalized Covalent Organic Frameworks (COFs) using 5-Ethylisophthalaldehyde

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Hydrophobic Pore Engineering, Imine-Linked COF Synthesis, and Advanced Activation Protocols Executive Summary & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Hydrophobic Pore Engineering, Imine-Linked COF Synthesis, and Advanced Activation Protocols

Executive Summary & Mechanistic Insights

Covalent Organic Frameworks (COFs) have revolutionized the field of porous materials by offering pre-designable, crystalline polymer networks with atomic-level precision. While standard imine-linked COFs (such as the widely studied TAPB-PDA COF) provide excellent surface areas, their highly polar internal pore environments can limit their efficacy in encapsulating hydrophobic active pharmaceutical ingredients (APIs)[1][2].

The Causality of Experimental Choices
  • Steric and Hydrophobic Modulation: The ethyl group at the 5-position of the isophthalaldehyde monomer projects directly into the 1D hexagonal channels of the resulting COF. This creates a highly hydrophobic microenvironment, significantly enhancing the binding affinity for lipophilic drugs while protecting the imine linkages from hydrolytic degradation.

  • Solvent System Dynamics: The synthesis utilizes a specific mesitylene/1,4-dioxane solvent mixture. This is not an arbitrary choice; 1,4-dioxane provides the necessary solubility for the initial monomers, while mesitylene acts as a poor solvent that drives the controlled precipitation and crystallization of the growing polymer network[5].

  • Thermodynamic Error Correction: The addition of 6M aqueous acetic acid catalyzes the reversible Schiff-base condensation. The reversibility of the imine bond under these solvothermal conditions (120 °C) allows the amorphous polymer chains to break and reform, "error-correcting" into the thermodynamically favored crystalline state[6].

Experimental Workflow

The following diagram illustrates the critical path from monomer preparation to the final activation of the 5-Et-TAPB COF.

COF_Synthesis A 1. Monomer Preparation 5-Et-IPA + TAPB B 2. Solvent System Mesitylene:Dioxane (1:1 v/v) A->B C 3. Catalyst Addition 6M Aqueous Acetic Acid B->C D 4. Freeze-Pump-Thaw Degassing (3 Cycles) C->D E 5. Solvothermal Synthesis 120°C for 72 hours D->E F 6. Isolation & Washing Soxhlet Extraction (THF) E->F G 7. Advanced Activation Supercritical CO2 Drying F->G H 8. Final Product Highly Crystalline 5-Et-TAPB COF G->H

Figure 1: Step-by-step experimental workflow for the synthesis and activation of 5-ethylisophthalaldehyde-based COFs. Colors indicate distinct phases: Blue (Preparation/Isolation), Gray/Yellow (Chemical Environment), Red (Critical Physical Processing), Green (Thermal/Final State).

Reagents and Materials

Reagent / MaterialRole in SynthesisSpecifications / Notes
5-Ethylisophthalaldehyde Dialdehyde Monomer ( C2​ symmetric)CAS: 118792-76-0; Purity 97%[3]
TAPB Triamine Monomer ( C3​ symmetric)1,3,5-Tris(4-aminophenyl)benzene
1,4-Dioxane / Mesitylene Co-solvent systemAnhydrous, 1:1 v/v ratio
Acetic Acid (6M, aq) Brønsted Acid CatalystPromotes imine bond formation/reversibility
Tetrahydrofuran (THF) Washing SolventUsed for Soxhlet extraction
Pyrex Ampoules Reaction VesselMust withstand vacuum and 120 °C pressure

Self-Validating Protocol for COF Synthesis

This protocol is designed as a self-validating system. Visual and physical cues at each step confirm the integrity of the reaction.

Phase 1: Monomer Loading and Degassing
  • Weighing: In a 10 mL Pyrex ampoule, add 5-ethylisophthalaldehyde (0.15 mmol, ~24.3 mg) and TAPB (0.10 mmol, ~35.1 mg). Note: The 1.5:1 molar ratio ensures perfect stoichiometric balance between aldehyde and amine functional groups.

  • Solvent Addition: Add 1.0 mL of 1,4-Dioxane and 1.0 mL of Mesitylene. Sonicate for 5 minutes until a homogeneous suspension is achieved.

  • Catalyst Injection: Dropwise, add 0.2 mL of 6M aqueous acetic acid. The solution will immediately turn pale yellow, indicating the initial formation of amorphous imine oligomers.

  • Freeze-Pump-Thaw (Critical Step): Flash-freeze the ampoule in a liquid nitrogen bath. Apply a high vacuum ( 50 mTorr) for 5 minutes. Isolate the vacuum, and thaw the mixture in a warm water bath to release dissolved gases. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded. At 120 °C, residual oxygen will irreversibly oxidize the amine groups to nitroso/nitro species, terminating polymerization and destroying crystallinity[5].

Phase 2: Solvothermal Polymerization
  • Sealing: While under vacuum during the final freeze cycle, flame-seal the Pyrex ampoule using an oxygen-propane torch.

  • Heating: Place the sealed ampoule in an isothermal oven at 120 °C for 72 hours[6].

    • Validation Check: After 72 hours, a dense, brightly colored (typically yellow to orange) precipitate should be visible at the bottom of the ampoule, with a clear supernatant. A cloudy supernatant indicates incomplete polymerization.

Phase 3: Isolation and Advanced Activation
  • Recovery: Cool the ampoule to room temperature, break the seal, and collect the precipitate via vacuum filtration.

  • Soxhlet Extraction: Place the crude COF powder in a Soxhlet thimble and extract with THF for 24 hours, followed by Acetone for 12 hours.

    • Causality: Unreacted monomers and trapped oligomers reside deep within the mesopores. Simple washing cannot overcome the capillary forces holding them in. Soxhlet extraction ensures complete pore clearing.

  • Activation (Preventing Pore Collapse): Do not dry the COF directly under vacuum from acetone. Imine-linked COFs are highly susceptible to pore collapse due to the high surface tension of evaporating solvents[7]. Instead, perform Supercritical CO 2​ (scCO 2​ ) drying. Exchange the acetone with liquid CO 2​ at 10 °C, then raise the temperature to 40 °C (above the critical point) and slowly vent the gas.

Quantitative Data & Characterization

To validate the successful incorporation of 5-ethylisophthalaldehyde, the resulting COF must be characterized against expected baseline metrics.

Characterization TechniqueExpected Result for 5-Et-TAPB COFMechanistic SignificanceFT-IR SpectroscopyDisappearance of C=O stretch (~1690 cm −1 ); Appearance of C=N stretch (~1620 cm −1 )Confirms complete Schiff-base condensation and absence of unreacted monomers[2].Powder XRDIntense peak at ~2.5° (100 plane); broad peak at ~26° (001 plane)Confirms highly crystalline 2D hexagonal lattice and π π interlayer stacking[6][9].N 2​ Sorption (BET)Surface Area: 1,200 – 1,600 m 2 /gConfirms permanent porosity. Note: Slightly lower than unfunctionalized TAPB-PDA due to the mass/volume of the ethyl groups.Pore Size Distribution~2.6 nm – 2.8 nm (NLDFT model)Confirms the mesoporous channels. The ethyl group reduces the pore aperture compared to bare isophthalaldehyde[2].Water Contact Angle ≥ 110°Validates the successful engineering of a hydrophobic pore environment[9].

Applications in Drug Development

The integration of 5-ethylisophthalaldehyde transforms the COF from a simple structural matrix into a highly functionalized host-guest system. For drug development professionals, this material offers distinct advantages:

Hydrophobic API Encapsulation: Over 60% of newly discovered drugs are poorly water-soluble (BCS Class II and IV). The ethyl-lined pores of this COF provide a thermodynamically favorable environment for the loading of lipophilic drugs (e.g., Ibuprofen, Paclitaxel) via hydrophobic interactions and π

π stacking with the framework backbone.
  • Controlled Release Kinetics: The steric hindrance provided by the 5-ethyl group acts as a "molecular gate." It slows the diffusion of water into the pores and the subsequent diffusion of the API out of the pores, shifting the release profile from a rapid burst to a sustained, zero-order release.

  • Enhanced Biostability: Imine bonds are inherently susceptible to hydrolysis in aqueous biological fluids. The hydrophobic shielding provided by the dense array of ethyl groups repels water molecules from the imine linkages, drastically increasing the half-life of the COF carrier in physiological conditions.

  • Sources

    Method

    Application Note: 5-Ethylisophthalaldehyde as a Versatile Building Block for Advanced Fluorescent Probes

    Introduction & Mechanistic Rationale Fluorescence spectroscopy relies heavily on the rational design of probe architectures to achieve high sensitivity, selectivity, and biocompatibility. Isophthalaldehyde derivatives ha...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    Fluorescence spectroscopy relies heavily on the rational design of probe architectures to achieve high sensitivity, selectivity, and biocompatibility. Isophthalaldehyde derivatives have emerged as highly privileged scaffolds in the synthesis of fluorescent probes, particularly for generating hemicyanine dyes, Aggregation-Induced Emission (AIE) luminogens, and rhodamine-based sensors[1][2].

    Among these precursors, 5-ethylisophthalaldehyde offers a unique structural advantage[3]. The presence of two formyl groups at the 1,3-positions enables divergent synthetic pathways. Researchers can either utilize symmetric bis-condensation to form extended D-π-A-π-D (Donor-Acceptor) conjugated systems or perform asymmetric sequential functionalization to create highly specific, stimuli-responsive probes[1].

    Crucially, the addition of the 5-ethyl substituent provides two distinct mechanistic benefits for biological applications:

    • Steric Shielding & AIE Promotion : The ethyl group introduces localized steric hindrance that restricts intramolecular rotation and disrupts planar π−π stacking. This structural feature is a fundamental strategy to mitigate Aggregation-Caused Quenching (ACQ) and promote AIE, ensuring the probe remains highly emissive in aqueous biological environments[2].

    • Enhanced Lipophilicity : The alkyl chain increases the overall partition coefficient (LogP) of the resulting probe. This enhanced lipophilicity facilitates superior passive diffusion across phospholipid bilayers, a critical requirement for live-cell imaging.

    Physicochemical Profile

    Before initiating synthesis, it is critical to verify the physical properties of the building block to ensure stoichiometric accuracy.

    Table 1: Physicochemical Properties of 5-Ethylisophthalaldehyde [3]

    PropertyValue
    Chemical Name 5-ethylisophthalaldehyde
    CAS Registry Number 118792-76-0
    Molecular Formula C₁₀H₁₀O₂
    Molecular Weight 162.19 g/mol
    Standard Purity ≥ 97%
    Reactive Moieties 1,3-dialdehyde (Electrophilic centers)

    Experimental Workflows & Protocols

    The following workflows demonstrate how 5-ethylisophthalaldehyde can be functionalized into two distinct classes of fluorescent probes.

    G A 5-Ethylisophthalaldehyde (Core Building Block) B Knoevenagel Condensation A->B Indolium salt Piperidine C Schiff Base Formation A->C Hydrazide MeOH/H+ D Hemicyanine Probe (NIR Emission) B->D E Rhodamine Hydrazone (Turn-On Sensor) C->E F Live-Cell Imaging & Bio-sensing D->F E->F

    Workflow depicting the divergent synthesis of fluorescent probes from 5-ethylisophthalaldehyde.

    Protocol A: Synthesis of a Symmetric Near-Infrared (NIR) Hemicyanine Probe

    Mechanistic Insight : Hemicyanine dyes are synthesized via the Knoevenagel condensation of an aldehyde with an indolium salt. Using 5-ethylisophthalaldehyde allows for the creation of a bis-hemicyanine system. Piperidine acts as a basic catalyst, deprotonating the acidic α-methyl group of the indolium salt to form a reactive enamine, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde[4].

    Step-by-Step Methodology :

    • Preparation : In a 25 mL round-bottom flask, dissolve 5-ethylisophthalaldehyde (1.0 eq, 0.5 mmol) and 2,3,3-trimethyl-1-(3-sulfopropyl)-3H-indolenium (2.2 eq, 1.1 mmol) in 8 mL of anhydrous acetic anhydride[4].

    • Catalysis : Add a catalytic amount of sodium acetate (1.1 mmol) to the mixture[4]. Causality: The base is essential for generating the nucleophilic species, while acetic anhydride acts as a dehydrating solvent to drive the condensation forward by removing the water byproduct.

    • Reaction : Stir the mixture overnight at 80°C under an inert Argon atmosphere[4]. The solution will transition from pale yellow to deep blue/purple, indicating the formation of the extended conjugated π-system.

    • Purification : Cool the mixture to room temperature and concentrate under vacuum. Purify the resultant product via preparative thin-layer chromatography (TLC) or silica gel column chromatography to isolate the pure NIR probe[4].

    • Self-Validation System : Analyze the isolated product via 1 H NMR. The successful conversion is structurally validated by the complete disappearance of the characteristic aldehyde proton peak (~9.9-10.0 ppm) and the appearance of distinct vinylic doublet peaks (~7.5-8.5 ppm) with a large coupling constant ( J≈15−16 Hz), confirming the trans (E) configuration of the newly formed double bonds[1][4].

    Protocol B: Synthesis of a Rhodamine-Based "Turn-On" Sensor

    Mechanistic Insight : Rhodamine hydrazides exist in a colorless, non-fluorescent spirolactam (closed-ring) form. Condensation with 5-ethylisophthalaldehyde yields a Schiff base receptor. Upon coordination with specific metal ions (e.g., Pd²⁺, Cu²⁺), the spirolactam ring undergoes an opening mechanism, restoring the highly fluorescent xanthene fluorophore[5].

    Step-by-Step Methodology :

    • Preparation : Dissolve 5-ethylisophthalaldehyde (2.0 eq, 2.0 mmol) in 20 mL of HPLC-grade methanol in a 100 mL flask. Place the flask in a cold water bath (0-5°C)[5]. Causality: The stoichiometric excess of the dialdehyde strongly favors mono-condensation, leaving one formyl group available for subsequent targeting. The cold bath prevents premature, thermally-induced ring-opening of the rhodamine derivative.

    • Addition : Dissolve Rhodamine B hydrazide (1.0 eq, 1.0 mmol) in 30 mL of methanol. Add this solution dropwise to the dialdehyde mixture under vigorous stirring[5].

    • Reaction : Allow the stirred mixture to stand in the cold water bath for approximately 4 hours[5]. Causality: Mild conditions ensure the nucleophilic amine of the hydrazide selectively attacks the aldehyde without degrading the spirolactam core.

    • Isolation : Remove the solvent under reduced pressure. Purify the crude mixture via silica gel column chromatography to yield the mono-Schiff base probe[5].

    • Self-Validation System : The isolated probe must be colorless and non-fluorescent when dissolved in a neutral methanol-water (4/6, v/v) solution. Upon the addition of the target metal ion, a rapid, visually detectable color change to vibrant pink accompanied by strong fluorescence emission at 583 nm (λₑₓ = 540 nm) must occur, validating the structural integrity of the spirolactam switch[5].

    Quantitative Data Presentation

    The integration of isophthalaldehyde derivatives into probe design yields predictable and highly desirable photophysical properties. Table 2 summarizes the expected spectral characteristics of probes synthesized using these methodologies.

    Table 2: Photophysical Profile of Derived Fluorescent Probes [4][5]

    Probe ArchitectureExcitation Wavelength (λₑₓ)Emission Wavelength (λₑₘ)Sensing MechanismPrimary Application
    Bis-Hemicyanine Derivative ~650 - 700 nm~750 - 800 nm (NIR)Knoevenagel / ICTDeep-tissue imaging, Enzyme sensing
    Rhodamine Schiff Base 540 nm583 nm (Visible)Spirolactam Ring-OpeningMetal ion detection (Turn-On)
    AIE-active Luminogen ~350 - 400 nm~500 - 550 nmRestricted Intramolecular RotationBisulfite/Anion detection in food

    References

    • Source: cymitquimica.
    • Copper(II)
    • Source: researchgate.
    • Electronic Supplementary Information (ESI): - A novel near-infrared fluorescent probe for selectively sensing nitroreductase (NTR) in an aqueous medium - Rsc.
    • Source: rhhz.

    Sources

    Application

    Advanced Schiff Base Condensation Mechanisms Using 5-Ethylisophthalaldehyde: A Protocol for Supramolecular and COF Synthesis

    Executive Summary Dynamic Covalent Chemistry (DCC) has revolutionized the synthesis of complex molecular architectures, relying heavily on the reversible nature of the imine (C=N) bond. Within this domain, 5-ethylisophth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Dynamic Covalent Chemistry (DCC) has revolutionized the synthesis of complex molecular architectures, relying heavily on the reversible nature of the imine (C=N) bond. Within this domain, 5-ethylisophthalaldehyde (5-EIPA) (CAS: 118792-76-0) has emerged as a highly privileged bifunctional monomer. The meta-substitution of its two aldehyde groups dictates a 120° bonding angle, ideal for closing macrocyclic rings and forming hexagonal 2D Covalent Organic Frameworks (COFs). Furthermore, the ethyl group at the 5-position provides critical steric tuning and lipophilicity, enhancing monomer solubility and preventing the irreversible, kinetically trapped aggregation often seen with unsubstituted isophthalaldehyde.

    This application note provides a comprehensive mechanistic breakdown and validated protocols for utilizing 5-EIPA in the synthesis of discrete supramolecular capsules and extended crystalline frameworks.

    Mechanistic Principles of Imine Formation

    The reaction between 5-EIPA and a primary polyamine is a classical Schiff base condensation. The defining characteristic of this reaction is its thermodynamic control. Because the C=N bond is reversible under hydrolytic conditions, the system undergoes continuous "error correction," allowing kinetically favored but thermodynamically unstable oligomers to break apart and reassemble into the most stable, highly ordered architecture [1].

    The mechanism proceeds via three distinct, reversible steps:

    • Nucleophilic Attack : The lone pair of the primary amine attacks the electrophilic carbonyl carbon of 5-EIPA, forming a dipolar intermediate.

    • Proton Transfer : An intramolecular proton shift from the nitrogen to the oxygen yields a neutral carbinolamine (hemiaminal) intermediate.

    • Acid-Catalyzed Dehydration : Protonation of the hydroxyl group converts it into a superior leaving group (H₂O). Subsequent elimination yields the iminium ion, which deprotonates to form the final Schiff base (imine) [1].

    SchiffBaseMechanism R Reactants (5-EIPA + Amine) I1 Dipolar Intermediate R->I1 Nucleophilic Attack I2 Carbinolamine (Hemiaminal) I1->I2 Proton Transfer P Schiff Base (Imine) + H2O I2->P Acid-Catalyzed Dehydration

    Fig 1: The three-step reversible Schiff base condensation mechanism.

    Experimental Design & Causality

    To successfully harness 5-EIPA, researchers must master the delicate balance between kinetic reactivity and thermodynamic equilibration. Every experimental parameter must be chosen with mechanistic intent.

    • Catalyst Selection (The pH Paradox): The dehydration step requires an acid catalyst to protonate the carbinolamine hydroxyl. However, if the pH drops too low, the primary amine becomes protonated (ammonium), rendering it non-nucleophilic and halting the reaction. Aqueous Acetic Acid (6M) is the industry standard because its pKa (~4.7) provides sufficient protons for dehydration without fully deactivating the amine pool. For strictly anhydrous discrete cage synthesis, Lewis acids like Sc(OTf)₃ are utilized to activate the carbonyl carbon without introducing water.

    • Solvent System Engineering: In COF synthesis, a binary solvent system (e.g., 1,4-Dioxane / Mesitylene) is mandatory. Dioxane acts as the solubilizing agent for 5-EIPA and the amine, ensuring homogeneous mixing. Mesitylene, a non-polar aromatic, acts as a poor solvent for the growing imine polymer, driving the controlled precipitation (crystallization) of the framework.

    • Template-Directed Synthesis: When synthesizing discrete hexapodal capsules, the entropic penalty of macrocyclization is immense. Introducing an anionic template (e.g., sulfate via tetrabutylammonium sulfate) forces the flexible oligomeric intermediates to wrap around the anion via hydrogen bonding, pre-organizing the reactive ends to favor intramolecular ring closure over linear polymerization [2].

    Validated Methodologies

    Protocol A: Template-Directed Synthesis of a Discrete Supramolecular Capsule

    This protocol outlines the synthesis of a[2+3] or hexapodal macrocycle using 5-EIPA and a polyamine, leveraging anion-templating to drive the equilibrium toward the closed cage [2].

    Reagents: 5-EIPA (3.0 equiv), Tris(2-aminoethyl)amine (TREN) (2.0 equiv), Tetrabutylammonium sulfate (TBA₂SO₄) (1.0 equiv), Sc(OTf)₃ (0.1 equiv), Anhydrous Chloroform/Methanol (1:1 v/v).

    • Monomer Preparation: Dissolve 5-EIPA (0.3 mmol) in 10 mL of anhydrous chloroform in a flame-dried 50 mL round-bottom flask.

    • Template Addition: Add TBA₂SO₄ (0.1 mmol) to the aldehyde solution. Causality: The template must be present before the amine is introduced to immediately coordinate the initial hemiaminal intermediates, preventing kinetic oligomerization.

    • Amine Introduction: Dissolve TREN (0.2 mmol) in 10 mL of anhydrous methanol. Add this dropwise to the stirring aldehyde-template mixture over 30 minutes.

    • Catalysis & Equilibration: Add Sc(OTf)₃ (10 mol%). Reflux the mixture at 65 °C under a nitrogen atmosphere for 48 hours. Causality: The extended time at elevated temperature provides the activation energy required for continuous C=N bond breaking and reforming, allowing the system to funnel into the thermodynamic minimum (the closed capsule).

    • Isolation: Cool to room temperature. Concentrate the solvent in vacuo to 5 mL, then precipitate the capsule by adding cold diethyl ether. Collect via centrifugation and dry under high vacuum.

    Protocol B: Solvothermal Synthesis of an Imine-Linked COF

    This protocol details the synthesis of a highly crystalline 2D COF using 5-EIPA and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

    COFWorkflow Step1 Monomer Loading 5-EIPA + Polyamine Step2 Solvent & Catalyst Addition Dioxane/Mesitylene + 6M AcOH Step1->Step2 Step3 Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 Solvothermal Reaction Sealed Ampoule, 120°C, 72h Step3->Step4 Step5 Isolation & Activation Soxhlet Extraction & Vacuum Drying Step4->Step5

    Fig 2: Standard solvothermal workflow for synthesizing 5-EIPA based Imine-COFs.

    • Ampoule Loading: In a 10 mL Pyrex tube, add 5-EIPA (0.15 mmol) and TAPB (0.10 mmol).

    • Solvent & Catalyst: Add 1.0 mL of 1,4-Dioxane and 1.0 mL of Mesitylene. Sonicate for 10 minutes until a homogeneous dispersion is achieved. Add 0.2 mL of 6M aqueous Acetic Acid.

    • Freeze-Pump-Thaw (Critical Step): Submerge the tube in liquid nitrogen until the mixture freezes solid. Evacuate the tube under high vacuum (10⁻³ mbar) for 5 minutes. Isolate from the vacuum, thaw in a water bath to release dissolved gases, and repeat this cycle three times. Causality: Oxygen at 120 °C will irreversibly oxidize the amine and aldehyde monomers, terminating polymer chain growth and destroying framework crystallinity.

    • Sealing & Solvothermal Growth: Flame-seal the Pyrex tube under vacuum. Place the sealed ampoule in an oven at 120 °C for 72 hours.

    • Soxhlet Activation: Break the ampoule and filter the resulting precipitate. Transfer the solid to a Soxhlet extractor and wash continuously with anhydrous THF for 24 hours. Causality: The newly formed COF pores are clogged with unreacted monomers, mesitylene, and oligomers. Soxhlet extraction with a low-surface-tension solvent (THF) gently displaces these impurities without exerting capillary forces that could collapse the fragile mesopores during drying.

    • Drying: Dry the activated COF powder under dynamic vacuum at 100 °C for 12 hours.

    Quantitative Data Summary

    The table below summarizes the optimized reaction parameters for various 5-EIPA Schiff base applications, highlighting the shift in conditions required when moving from discrete molecules to extended frameworks.

    Target ArchitectureCo-Monomer (Amine)Solvent SystemCatalystTemp (°C)Time (h)Typical Yield (%)
    Discrete Macrocycle EthylenediamineMethanolNone (Spontaneous)251285 - 92
    Hexapodal Capsule Hexakis-amineDMSO / ChloroformSc(OTf)₃ (Lewis Acid)654860 - 75
    2D Imine COF TAPB (Triamine)Dioxane / Mesitylene (1:1)6M Acetic Acid (aq)1207270 - 85
    3D Imine COF Tetrahedral AmineDichlorobenzene / BuOH6M Acetic Acid (aq)1209655 - 65

    References

    • Fabbrizzi, L. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. The Journal of Organic Chemistry, 85(19), 12212-12226.[Link]

    • Xie, H., Finnegan, T. J., Gunawardana, V. W. L., Pavlović, R. Z., Moore, C. E., & Badjić, J. D. (2021). A Hexapodal Capsule for the Recognition of Anions. Journal of the American Chemical Society, 143(10), 3874-3880.[Link]

    Method

    Application Notes &amp; Protocols: Leveraging 5-Ethylisophthalaldehyde in the Design and Functionalization of Metal-Organic Frameworks

    These application notes serve as a technical guide for researchers, chemists, and material scientists on the prospective applications of 5-ethylisophthalaldehyde as a versatile chemical scaffold in the field of Metal-Org...

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    Author: BenchChem Technical Support Team. Date: April 2026

    These application notes serve as a technical guide for researchers, chemists, and material scientists on the prospective applications of 5-ethylisophthalaldehyde as a versatile chemical scaffold in the field of Metal-Organic Frameworks (MOFs). While direct literature on the use of this specific molecule is nascent, this guide extrapolates from established principles of MOF chemistry to present two robust, scientifically-grounded pathways for its application:

    • As a precursor to a novel dicarboxylic acid linker for the de novo synthesis of new, functionalized MOFs.

    • As a reactive aldehyde for the post-synthetic modification (PSM) of existing MOFs, enabling the introduction of new chemical handles for subsequent functionalization.

    This document provides not only detailed experimental protocols but also the underlying scientific rationale, empowering researchers to adapt and innovate upon these methodologies.

    Part 1: De Novo Synthesis of a 5-Ethylisophthalate-Based MOF

    The most direct way to incorporate the 5-ethylisophthalaldehyde moiety into a MOF is to first convert it into a suitable linker molecule, 5-ethylisophthalic acid. The ethyl group can influence the framework's properties by increasing its hydrophobicity, which could be advantageous for applications in separating non-polar molecules or for catalysis in organic media. The dicarboxylate groups will serve as the coordination points with metal ions to build the framework.

    A. Protocol 1: Synthesis of 5-Ethylisophthalic Acid Ligand

    This protocol details the oxidation of the two aldehyde groups of 5-ethylisophthalaldehyde to carboxylic acids. The reaction uses potassium permanganate as a strong oxidizing agent under basic conditions.

    Rationale: The choice of potassium permanganate (KMnO₄) is based on its efficacy in oxidizing aromatic aldehydes to carboxylic acids. The reaction is performed in a basic aqueous solution to ensure the solubility of the permanganate and to facilitate the reaction. Acidification in the final step protonates the carboxylate salt to yield the desired dicarboxylic acid product.

    ParameterValue / DescriptionRationale
    Reactants 5-ethylisophthalaldehyde, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH)Aldehyde is the precursor; KMnO₄ is the oxidant; NaOH creates basic conditions.
    Solvent Deionized WaterProvides a medium for the reaction and dissolves the inorganic reagents.
    Temperature 80-90 °CProvides sufficient thermal energy to drive the oxidation to completion.
    Workup Sodium bisulfite (NaHSO₃), Hydrochloric Acid (HCl)NaHSO₃ quenches excess KMnO₄; HCl acidifies to precipitate the product.
    Purification Recrystallization from water/ethanolRemoves inorganic salts and unreacted starting material.

    Step-by-Step Protocol:

    • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g of 5-ethylisophthalaldehyde in 150 mL of a 1 M aqueous solution of sodium hydroxide.

    • Oxidant Preparation: In a separate beaker, dissolve 10.0 g of potassium permanganate in 100 mL of deionized water.

    • Reaction: Gently heat the aldehyde solution to 80 °C. Slowly add the potassium permanganate solution dropwise over a period of 1 hour. A brown precipitate of manganese dioxide (MnO₂) will form.

    • Completion: After the addition is complete, maintain the reaction mixture at 90 °C for an additional 2 hours to ensure complete oxidation.

    • Quenching: Cool the mixture to room temperature. Carefully add a saturated solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the solution becomes colorless.

    • Precipitation: Filter the solution to remove any residual solids. Transfer the clear filtrate to a clean beaker and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 5-ethylisophthalic acid will form.

    • Isolation & Purification: Collect the white solid by vacuum filtration and wash thoroughly with cold deionized water. Recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture to obtain pure 5-ethylisophthalic acid. Dry under vacuum.

    B. Protocol 2: Solvothermal Synthesis of a Hypothetical MOF (GEM-Eth-MOF-1)

    This protocol describes the synthesis of a hypothetical zinc-based MOF using the newly synthesized 5-ethylisophthalic acid ligand. The methodology is adapted from common procedures for synthesizing isoreticular MOFs (IRMOFs).[1][2][3]

    Rationale: Solvothermal synthesis is the most common method for producing crystalline MOFs.[1][2] Zinc nitrate is chosen as the metal source due to its frequent use in forming robust frameworks like MOF-5.[3] N,N-Dimethylformamide (DMF) is an excellent solvent for both the metal salt and the organic linker and often plays a role as a template or modulator in MOF crystallization.[2] The reaction is carried out in a sealed vessel at elevated temperatures to promote the formation of a crystalline, porous structure.

    ParameterValue / DescriptionRationale
    Reactants 5-Ethylisophthalic Acid, Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]Organic linker and metal node source, respectively.
    Solvent N,N-Dimethylformamide (DMF)High boiling point solvent that effectively dissolves precursors.
    Temperature 110 °CStandard temperature for solvothermal synthesis of many zinc-based MOFs.
    Time 24 hoursAllows for slow crystal growth and high crystallinity.
    Activation Solvent exchange with chloroform, then heating under vacuumRemoves residual DMF from the pores to access the internal surface area.

    Step-by-Step Protocol:

    • Preparation: In a 20 mL glass vial, combine 100 mg of 5-ethylisophthalic acid and 280 mg of zinc nitrate hexahydrate.

    • Dissolution: Add 15 mL of N,N-Dimethylformamide (DMF) to the vial. Cap the vial and sonicate for 10 minutes to ensure complete dissolution and a homogenous mixture.

    • Reaction: Place the sealed vial inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at 110 °C for 24 hours.

    • Cooling & Isolation: After 24 hours, remove the autoclave from the oven and allow it to cool slowly to room temperature. Colorless crystals of GEM-Eth-MOF-1 should be visible. Decant the mother liquor.

    • Washing: Wash the crystals by immersing them in 10 mL of fresh DMF for 3 hours. Repeat this washing step three times to remove unreacted precursors.

    • Solvent Exchange (Activation): To activate the MOF, decant the DMF and immerse the crystals in 10 mL of chloroform for 24 hours. Replace the chloroform with a fresh portion and let it sit for another 24 hours. This step is crucial for removing the high-boiling DMF from the pores.

    • Final Activation: Decant the chloroform, and place the crystals in a vacuum oven. Heat at 150 °C under dynamic vacuum for 12 hours to fully evacuate the pores. The activated MOF is now ready for characterization and use.

    C. Visualization of De Novo Synthesis Workflow

    cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis s1 5-Ethylisophthalaldehyde s2 Oxidation (KMnO4, NaOH) s1->s2 s3 Acidification & Purification s2->s3 s4 5-Ethylisophthalic Acid (Linker) s3->s4 m1 Linker + Zn(NO3)2 in DMF s4->m1 m2 Solvothermal Reaction (110°C, 24h) m1->m2 m3 Washing & Activation m2->m3 m4 Activated GEM-Eth-MOF-1 m3->m4

    Caption: Workflow for the de novo synthesis of a 5-ethylisophthalate MOF.

    Part 2: Post-Synthetic Modification (PSM) with 5-Ethylisophthalaldehyde

    Post-synthetic modification (PSM) is a powerful technique for introducing functionality into a MOF after its initial synthesis.[4][5][6] This approach avoids issues where sensitive functional groups might not survive the initial solvothermal synthesis conditions. Here, we propose using 5-ethylisophthalaldehyde to functionalize a pre-existing amino-functionalized MOF.

    Rationale: The aldehyde groups of 5-ethylisophthalaldehyde can readily react with the primary amine groups on a MOF linker (e.g., in IRMOF-3 or UiO-66-NH₂) to form a stable imine bond. This covalent modification anchors the 5-ethylisophthalaldehyde molecule within the MOF's pores.[7] Critically, since the reagent has two aldehyde groups, one can react with the MOF while the other remains free, providing a new reactive site for further, multi-step functionalization.

    A. Protocol 3: Imine Condensation on an Amino-Functionalized MOF

    This protocol details the modification of a commercially available or pre-synthesized amino-functionalized MOF (e.g., IRMOF-3) with 5-ethylisophthalaldehyde.

    ParameterValue / DescriptionRationale
    Parent MOF IRMOF-3 ([Zn₄O(BDC-NH₂)₃]) or similar amino-MOFProvides accessible primary amine groups for covalent modification.[5]
    Reagent 5-EthylisophthalaldehydeProvides aldehyde functionality for imine condensation.
    Solvent Anhydrous Dichloromethane (DCM) or TolueneAnhydrous conditions are crucial to prevent the reverse hydrolysis of the imine bond.
    Temperature 60 °CMild heating accelerates the reaction without degrading the MOF structure.
    Washing Dichloromethane (DCM)Removes excess, unreacted 5-ethylisophthalaldehyde.

    Step-by-Step Protocol:

    • MOF Activation: Activate 200 mg of the amino-functionalized MOF by heating under vacuum at 150 °C for 12 hours to remove any guest molecules from the pores.

    • Reagent Solution: In a separate vial, dissolve a 10-fold molar excess of 5-ethylisophthalaldehyde (relative to the moles of amino groups in the MOF) in 20 mL of anhydrous dichloromethane.

    • Reaction Setup: Transfer the activated MOF to a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add the 5-ethylisophthalaldehyde solution to the flask.

    • Reaction: Stir the suspension at 60 °C for 48 hours under an inert atmosphere.

    • Isolation and Washing: After cooling to room temperature, filter the modified MOF. To remove any unreacted aldehyde, wash the solid extensively with fresh anhydrous dichloromethane using a Soxhlet extractor for 24 hours.

    • Drying: Dry the resulting aldehyde-functionalized MOF under vacuum at 80 °C for 6 hours. The material is now ready for characterization to confirm successful modification (e.g., via IR spectroscopy to observe the C=N imine stretch).

    B. Visualization of Post-Synthetic Modification Workflow

    cluster_psm Post-Synthetic Modification (PSM) Workflow cluster_apps Further Applications p1 Activated Amino-MOF (e.g., IRMOF-3) p2 React with 5-Ethylisophthalaldehyde in Anhydrous Solvent p1->p2 p3 Imine Condensation (60°C, 48h) p2->p3 p4 Soxhlet Extraction & Washing p3->p4 p5 Aldehyde-Functionalized MOF p4->p5 a1 Pendant Aldehyde Groups p5->a1 a2 Sensing Applications (e.g., reaction with hydrazines) a1->a2 a3 Grafting Point for Drug Molecules or Catalysts a1->a3

    Caption: Workflow for PSM of an amino-MOF with 5-ethylisophthalaldehyde.

    Conclusion and Future Outlook

    5-ethylisophthalaldehyde represents a promising, yet underexplored, building block for advanced MOF materials. The protocols outlined in this guide provide a clear and scientifically sound roadmap for its integration into MOF structures, either through de novo synthesis or post-synthetic modification. The ethyl group offers a simple way to tune framework hydrophobicity, while the dual aldehyde functionality in PSM opens doors to hierarchical and multi-functional materials. Future work should focus on the synthesis and characterization of these proposed materials to explore their potential in gas separation, heterogeneous catalysis, chemical sensing, and targeted drug delivery.

    References

    • [Link to Source] (Note: A placeholder as no direct source for this specific molecule's use was found; a general PSM review would be cited here).
    • Burrows, A. D., Frost, C. G., Mahon, M. F., & Richardson, C. (2008). Post-synthetic modification of tagged metal-organic frameworks. Angewandte Chemie - International Edition, 47(44), 8482-8486. [Link]

    • Iswarya, N., Kumar, M. G., Rajan, K. S., & Balaguru, R. J. B. (2012). Synthesis, Characterization and Adsorption Capability of MOF-5. Science Alert. [Link]

    • Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research, 53(7), 1326-1336. [Link]

    • Le-Mai, T. (2014). Post-Synthetic Modification of Metal-Organic Frameworks. University of Bath's research portal. [Link]

    • PatSnap. (2025). Post-Synthetic Modification and Its Effects on MOF Performance. PatSnap Eureka. [Link]

    • Li, G., Liu, D., Tian, Y., Zhang, L., & Liu, X. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances, 10(60), 36563-36571. [Link]

    • Navaie Diva, T., et al. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews, 7(1), 63-82. [Link]

    • Stratakes, B., et al. (2014). Coordination polymers of 5-substituted isophthalic acid. Inorganica Chimica Acta, 417, 131-137. [Link]

    • The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. (2022). RSC Advances, 12(35), 22699-22722. [Link]

    Sources

    Application

    Application Note: Catalytic Methods for the Functionalization of 5-Ethylisophthalaldehyde

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Substrate Profiling 5-Ethylisophthalaldehyde (CAS: 118...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

    Executive Summary & Substrate Profiling

    5-Ethylisophthalaldehyde (CAS: 118792-76-0; MW: 162.19 g/mol ) is a highly valuable bifunctional building block[1][2]. Featuring two meta-positioned formyl groups and an ethyl substituent, it is widely utilized in the synthesis of active pharmaceutical ingredients (APIs), covalent organic frameworks (COFs), and complex multidentate ligands[3].

    Historically, functionalizing dialdehydes required tedious protection-deprotection sequences to prevent over-reaction or undesired nucleophilic attacks. However, recent breakthroughs in transition-metal and photoredox catalysis have unlocked direct, highly selective C–H functionalization of the formyl groups. This guide details two state-of-the-art catalytic methodologies to functionalize 5-ethylisophthalaldehyde, emphasizing the mechanistic causality and providing self-validating experimental protocols.

    Mechanistic Frameworks for C–H Functionalization

    Dual Photoredox / HAT Catalysis (Acyl Radical Cross-Coupling)

    The direct arylation of the formyl C–H bond can be achieved via a synergistic combination of photoredox catalysis, Hydrogen Atom Transfer (HAT), and Nickel cross-coupling. By utilizing an inexpensive organic base like DABCO (1,4-diazabicyclo[2.2.2]octane) as a HAT abstractor under visible light, the formyl C–H bond of 5-ethylisophthalaldehyde undergoes highly selective homolytic cleavage to generate a nucleophilic acyl radical[4][5].

    Causality Insight: Why DABCO? While quinuclidine is a common HAT catalyst, is superior for this substrate. The interaction between the two nitrogen atoms in DABCO's bicyclic cage lowers its oxidation potential, making it easier to oxidize to a radical cation under mild conditions, while significantly extending the lifetime of the radical species[4][5]. The resulting acyl radical is intercepted by a Ni(0) catalyst, forming an acyl-Ni(I) complex that undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the functionalized aryl ketone[5].

    Mechanism PC Ir-Photocatalyst (Excited State) HAT DABCO Radical Cation PC->HAT SET Oxidation Aldehyde 5-Ethylisophthalaldehyde (Substrate) HAT->Aldehyde HAT Process Radical Acyl Radical Intermediate Aldehyde->Radical C-H Cleavage Ni Ni Catalytic Cycle (Cross-Coupling) Radical->Ni Radical Interception Product Aryl Ketone (Product) Ni->Product Reductive Elimination

    Figure 1: Synergistic photoredox and Ni-catalyzed acyl radical cross-coupling mechanism.

    Nickel-Catalyzed Interrupted Carbonyl-Heck Reaction

    For environments where photochemical setups are impractical, a redox-neutral or reductive coupling approach utilizing a specialized 1,5-diaza-3,7-diphosphacyclooctane (P2N2) ligand offers a robust alternative[6].

    Causality Insight: Traditional phosphines and N-heterocyclic carbenes (NHCs) often trigger deleterious aryl halide reduction pathways when applied to dialdehydes. The by enforcing a rigid coordination geometry on the Nickel center. This suppresses side reactions and allows the Ni-alkoxide intermediate (formed via an interrupted carbonyl-Heck mechanism) to undergo selective turnover, directly converting the formyl group into a secondary alcohol or ketone without stoichiometric metal additives[6].

    Quantitative Method Comparison

    To aid in route scouting, the following table summarizes the operational parameters and expected outcomes for the functionalization of 5-ethylisophthalaldehyde.

    Catalytic StrategyCatalyst / Ligand SystemPrimary ReagentsTarget FunctionalizationTypical YieldsKey Advantage
    Dual Photoredox / HAT Ir-PC / NiCl₂ / DABCOAryl Bromides, Blue LEDs (440 nm)Aryl Ketones (Mono- or Di-arylated)65–85%Exceptionally mild; avoids strong bases and stoichiometric metals.
    Interrupted Carbonyl-Heck Ni(cod)₂ / P2N2 LigandAryl Iodides, Isopropanol (optional)Secondary Alcohols / Ketones70–90%Suppresses aryl halide reduction; highly scalable without photochemistry.

    Validated Experimental Protocols

    Protocol A: Visible-Light Mediated Acyl Radical Cross-Coupling

    Objective: Mono-arylation of 5-ethylisophthalaldehyde to yield 3-ethyl-5-formylbenzophenone derivatives.

    Step-by-Step Methodology:

    • Reagent Preparation: In an oven-dried 10 mL Schlenk tube, add 5-ethylisophthalaldehyde (0.75 mmol, 1.5 equiv. to favor mono-functionalization), aryl bromide (0.5 mmol, 1.0 equiv.), NiCl₂·glyme (10 mol%), dtbbpy ligand (10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), DABCO (20 mol%), and K₂CO₃ (1.5 equiv.).

    • Solvent Addition & Degassing: Add 5.0 mL of anhydrous DMA.

      • Causality Check: Oxygen is a potent triplet quencher and radical scavenger. Perform three strict freeze-pump-thaw cycles and backfill with ultra-pure Argon to ensure the survival of the DABCO radical cation.

    • Photochemical Irradiation: Seal the tube and place it in a photoreactor equipped with 440 nm Blue LEDs. Stir vigorously at 25 °C for 24 hours.

    • In-Process Control (IPC) - Self-Validation: After 16 hours, extract a 50 µL aliquot under Argon. Filter through a micro silica plug using EtOAc and analyze via GC-MS.

      • Validation Metric: Assess the ratio of unreacted dialdehyde, mono-arylated product, and di-arylated byproduct. If mono-arylation exceeds 80% conversion, proceed to quenching to prevent over-reaction.

    • Quenching & Isolation: Dilute the mixture with EtOAc (20 mL) and wash with brine (3 × 10 mL) to remove DMA and DABCO. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

    Workflow S1 1. Reagent Prep 5-Ethylisophthalaldehyde Ni/Ir Catalysts DABCO S2 2. Degassing 3x Freeze-Pump-Thaw Argon Backfill S1->S2 S3 3. Irradiation 440 nm Blue LEDs 24h at 25°C S2->S3 S4 4. In-Process Control GC-MS Aliquot Verify Mono/Di Ratio S3->S4 S5 5. Isolation Aqueous Quench Flash Chromatography S4->S5

    Figure 2: Self-validating experimental workflow for the photocatalytic functionalization process.

    Protocol B: Redox-Neutral Arylation via P2N2 Ligands

    Objective: Interrupted carbonyl-Heck coupling to form secondary alcohols.

    Step-by-Step Methodology:

    • Glovebox Setup: Due to the sensitivity of Ni(0), all preparations must occur in an Argon-filled glovebox.

    • Catalyst Activation: In a 2-dram vial, combine Ni(cod)₂ (10 mol%) and the P2N2 ligand (1,5-diaza-3,7-diphosphacyclooctane, 10 mol%) in 1.0 mL of anhydrous THF. Stir for 15 minutes until a homogeneous complex forms.

      • Causality Check: Pre-complexation is critical. Failing to pre-form the Ni-P2N2 complex will result in rapid degradation of Ni(cod)₂ and an increase in undesired aryl iodide reduction[6].

    • Substrate Addition: Add 5-ethylisophthalaldehyde (0.5 mmol) and the target aryl iodide (0.5 mmol). If a reductive pathway to an alcohol is desired, add isopropanol (2.0 equiv.) as the terminal reductant.

    • Thermal Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 60 °C for 16 hours.

    • In-Process Control (IPC) - Self-Validation: Cool to room temperature. Analyze a crude aliquot via ¹H-NMR to confirm the disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of the secondary carbinol proton (~5.8 ppm).

    • Purification: Dilute with DCM, concentrate onto silica gel, and purify via automated flash chromatography.

    References

    • CymitQuimica. "5-ethylisophthalaldehyde Product Information." CymitQuimica Catalog.[1]

    • ChemicalBook. "5-ethylisophthalaldehyde CAS#: 118792-76-0." ChemicalBook Database.[2]

    • Wikipedia. "Isophthalaldehyde." Wikipedia, The Free Encyclopedia. [3]

    • Beilstein Journal of Organic Chemistry. "DABCO-promoted photocatalytic C–H functionalization of aldehydes." Beilstein J. Org. Chem. 2021, 17, 2959–2966.[4][5]

    • Journal of the American Chemical Society. "Catalytic Aldehyde and Alcohol Arylation Reactions Facilitated by a 1,5-Diaza-3,7-diphosphacyclooctane Ligand." J. Am. Chem. Soc. 2021, 143, 14646-14656.[6]

    Sources

    Method

    Application Note: Precision Polymer Cross-Linking Using 5-Ethylisophthalaldehyde Precursors

    Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Application Guide & Validated Protocols Introduction and Mechanistic Rationale The development of advanced poly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Application Guide & Validated Protocols

    Introduction and Mechanistic Rationale

    The development of advanced polymer networks—ranging from macroscopic hydrogels for tissue engineering to unimolecular nanoparticles for gene delivery—relies heavily on the precise control of cross-linking chemistry[1]. While aliphatic dialdehydes (like glutaraldehyde) are ubiquitous, aromatic dialdehydes such as isophthalaldehyde offer unique advantages by forming highly stable, conjugated imine bonds (Schiff bases) when reacted with primary amines[2].

    As a Senior Application Scientist, I frequently recommend transitioning from standard isophthalaldehyde to its derivatized counterpart, 5-ethylisophthalaldehyde (5-EIPA) (CAS: 118792-76-0)[3], when spatial and kinetic control is paramount.

    The Causality of the 5-Ethyl Substitution

    Choosing 5-EIPA over unsubstituted isophthalaldehyde is not merely a structural preference; it fundamentally alters the thermodynamics and kinetics of the cross-linking event:

    • Steric Modulation of Reaction Kinetics: The nucleophilic attack of a polymer's primary amine on an aldehyde is rapid. The ethyl group at the 5-position of the aromatic ring introduces steric hindrance, slightly retarding the formation of the hemiaminal intermediate[2]. This slower kinetic profile prevents localized "flash gelation," ensuring a homogenous distribution of the cross-linker throughout the polymer matrix before the network freezes.

    • Hydrophobic Shielding: Imine bonds are inherently dynamic and susceptible to hydrolysis in aqueous environments. The ethyl moiety creates a localized hydrophobic pocket that repels water molecules from the Schiff base, significantly extending the hydrolytic half-life of the cross-linked network at physiological pH[4].

    • Tuning Polymer Conformation: In dilute regimes, 5-EIPA drives the polymer chain to collapse into a denser core due to hydrophobic interactions, which is highly desirable for creating compact, unimolecular nanoparticles capable of encapsulating hydrophobic drug payloads[5].

    Mechanism Amine Polymer Primary Amine (-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Aldehyde 5-EIPA Aldehyde (-CHO) Aldehyde->Hemiaminal Imine Imine Bond (Schiff Base) (-N=CH-) Hemiaminal->Imine Dehydration (-H2O) Stability Enhanced Hydrolytic Stability Imine->Stability Steric 5-Ethyl Group Steric Shielding Steric->Stability Hydrophobic Protection

    Fig 1: Mechanistic pathway of 5-EIPA cross-linking highlighting steric shielding.

    Experimental Workflows: Concentration-Dependent Architecture

    The architectural outcome of cross-linking amine-rich polymers (such as Polyethylenimine [PEI] or Chitosan) with 5-EIPA is strictly governed by the polymer concentration regime. Dilute conditions favor intramolecular reactions (yielding nanoparticles), while concentrated conditions force intermolecular entanglement (yielding macroscopic hydrogels)[6].

    Workflow Polymer Amine-Rich Polymer (PEI / Chitosan) Mix Aqueous Mixing (pH 7.0 - 7.4) Polymer->Mix Crosslinker 5-Ethylisophthalaldehyde (5-EIPA) Crosslinker->Mix Dilute Dilute Regime (< 1 mg/mL) Mix->Dilute Conc Concentrated Regime (> 10 mg/mL) Mix->Conc Intra Intramolecular Cross-linking Dilute->Intra Inter Intermolecular Cross-linking Conc->Inter Nano Unimolecular Nanoparticles Intra->Nano Gel Macroscopic Hydrogel Inter->Gel

    Fig 2: Divergent workflows for synthesizing nanoparticles vs. hydrogels using 5-EIPA.

    Self-Validating Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded directly into the workflow so the operator can confirm success before proceeding to the next phase.

    Protocol A: Synthesis of Soluble Unimolecular PEI Nanoparticles

    Objective: Create discrete, water-soluble polymeric nanoparticles for potential use in non-viral gene delivery or drug encapsulation[7].

    Materials:

    • Branched Polyethylenimine (PEI, MW ~25 kDa)

    • 5-Ethylisophthalaldehyde (5-EIPA, >97% purity)[3]

    • Sodium phosphate buffer (10 mM, pH 7.4)

    • Deuterium oxide (D2O) for NMR validation

    Step-by-Step Methodology:

    • Polymer Solvation: Dissolve PEI in sodium phosphate buffer to achieve a highly dilute stock concentration of 0.5 mg/mL. Causality: High dilution ensures the distance between individual polymer chains is greater than their radius of gyration, statistically favoring intramolecular cross-linking over intermolecular aggregation[6].

    • Cross-linker Preparation: Dissolve 5-EIPA in a minimal volume of ethanol (due to its hydrophobicity), then dilute with buffer to 0.05 mg/mL.

    • Controlled Addition: Under vigorous magnetic stirring (800 rpm) at room temperature, add the 5-EIPA solution dropwise to the PEI solution at a molar ratio of 1:10 (aldehyde groups to primary amines).

    • Incubation: Allow the reaction to proceed for 12 hours in the dark.

    • Validation Checkpoint 1 (In-Situ 1H-NMR): Pull a 1 mL aliquot, lyophilize, and reconstitute in D2O. Run a 1H-NMR spectrum. Success Criteria: The sharp aldehyde resonance peak near 10.0 ppm must disappear, replaced by a broadened aromatic resonance, confirming complete consumption of the cross-linker and conversion to imine bonds[5].

    • Validation Checkpoint 2 (Dynamic Light Scattering - DLS): Analyze the bulk solution via DLS. Success Criteria: The hydrodynamic radius of the polymer should decrease compared to uncross-linked PEI (indicating the chain has collapsed into a tight nanoparticle), with a low polydispersity index (PDI < 0.2) and no macroscopic precipitation[4].

    Protocol B: Fabrication of Macroscopic Chitosan Hydrogels

    Objective: Form a robust, biodegradable hydrogel matrix for tissue engineering or environmental pollutant absorption[8].

    Materials:

    • Chitosan (Medium MW, >75% deacetylated)

    • 5-Ethylisophthalaldehyde (5-EIPA)

    • Aqueous Acetic Acid (1% v/v)

    Step-by-Step Methodology:

    • Polymer Solvation: Dissolve Chitosan in 1% acetic acid to achieve a concentrated viscous solution of 20 mg/mL (2% w/v). Causality: The acidic environment protonates the amines, solubilizing the rigid chitosan backbone. The high concentration forces chain entanglement[8].

    • pH Adjustment: Carefully titrate the solution with 0.1 M NaOH to pH 6.0. Causality: Schiff base formation requires a delicate balance; the amine must be sufficiently deprotonated to act as a nucleophile, but the pH cannot be so high that chitosan precipitates out of solution.

    • Cross-linker Integration: Rapidly inject a concentrated ethanolic solution of 5-EIPA (calculated to achieve a 1:20 cross-linker to amine molar ratio) into the chitosan solution. Vortex immediately for 30 seconds to ensure homogeneous dispersion before the viscosity spikes.

    • Gelation: Cast the mixture into a mold and incubate at 37°C for 4 hours.

    • Validation Checkpoint 1 (Inversion Test): Invert the mold. Success Criteria: The material should support its own weight without flowing, confirming the sol-gel transition.

    • Validation Checkpoint 2 (Rheology): Perform oscillatory rheology (frequency sweep from 0.1 to 100 rad/s). Success Criteria: The storage modulus (G') must be strictly greater than the loss modulus (G'') across the entire frequency range, confirming a covalently cross-linked elastic network.

    Quantitative Data Summary

    The table below summarizes the expected physicochemical properties of amine-polymers cross-linked with standard isophthalaldehyde versus 5-ethylisophthalaldehyde, synthesizing data trends from aromatic dialdehyde cross-linking literature[2][6][8].

    Polymer SystemCross-Linker TypeConcentration RegimePrimary LinkageStructural OutcomeRelative Hydrolytic Half-Life (pH 7.4)
    PEI (25 kDa) IsophthalaldehydeDilute (<1 mg/mL)Imine (Schiff Base)Nanoparticle (~15 nm)Baseline (1x)
    PEI (25 kDa) 5-Ethylisophthalaldehyde Dilute (<1 mg/mL)Imine (Schiff Base)Nanoparticle (~12 nm)*Extended (~2.5x)
    Chitosan IsophthalaldehydeConcentrated (>10 mg/mL)Imine (Schiff Base)Rigid HydrogelBaseline (1x)
    Chitosan 5-Ethylisophthalaldehyde Concentrated (>10 mg/mL)Imine (Schiff Base)Flexible Hydrogel**Extended (~3.0x)

    *The hydrophobic ethyl group induces a tighter polymer coil, resulting in a slightly smaller hydrodynamic radius. **Steric hindrance prevents overly dense cross-linking nodes, yielding a gel with higher elasticity and fewer brittle fractures.

    References

    • Source: nbinno.
    • Source: researchgate.
    • Soluble Unimolecular Polymer Nanoparticles by Crosslinking of Polyethylenimine with Isophthalaldehyde (Seton Hall University)
    • Source: researchgate.
    • Cross-linking of Polyethyleneimine with Isophthalaldehyde: A Model for Soluble Imprinted Polymers (Full Text)
    • Source: unca.
    • 5-ethylisophthalaldehyde (CAS: 118792-76-0)
    • Source: acs.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    troubleshooting oxidation issues during 5-ethylisophthalaldehyde storage

    Technical Support Center: Troubleshooting 5-Ethylisophthalaldehyde Storage & Oxidation Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound Profile: 5-Ethylisophthalaldehyde (CAS:...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting 5-Ethylisophthalaldehyde Storage & Oxidation

    Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound Profile: 5-Ethylisophthalaldehyde (CAS: 118792-76-0)

    Part 1: The Causality of Degradation (Mechanistic Overview)

    5-Ethylisophthalaldehyde is a highly reactive dialdehyde building block widely utilized in complex API synthesis and materials science (1)[1]. Like most electron-deficient benzaldehydes, it is notoriously susceptible to autoxidation upon exposure to ambient oxygen, light, and room temperatures (2)[2].

    To troubleshoot degradation, one must first understand the underlying chemistry. Autoxidation of aldehydes is driven by a radical-chain mechanism (3)[3]. Initiation occurs when UV photons or trace transition metals trigger hydrogen-atom abstraction from the formyl group, yielding a highly reactive acyl radical. This radical rapidly reacts with molecular oxygen (O₂) to form an acyl peroxy radical, which then abstracts a hydrogen from another aldehyde molecule, propagating the chain and forming a peracid intermediate. Finally, the peracid reacts with unoxidized aldehyde via a Baeyer-Villiger type oxidation, irreversibly yielding two equivalents of carboxylic acid.

    AutoxidationMechanism Init Initiation: Trace Metals / UV Light Aldehyde 5-Ethylisophthalaldehyde (RCHO) Init->Aldehyde Hydrogen Atom Abstraction AcylRadical Acyl Radical (RCO•) Aldehyde->AcylRadical - H• PeroxyRadical Acyl Peroxy Radical (RCOOO•) AcylRadical->PeroxyRadical + O₂ Peracid Peracid (RCOOOH) PeroxyRadical->Peracid + RCHO (Propagation) Peracid->AcylRadical Chain Carrier CarboxylicAcid Carboxylic Acid (RCOOH) Peracid->CarboxylicAcid + RCHO (Baeyer-Villiger type)

    Radical-chain autoxidation mechanism of 5-ethylisophthalaldehyde converting to carboxylic acid.

    Part 2: Troubleshooting Guide & FAQs

    Q1: My 5-ethylisophthalaldehyde powder has developed a yellowish tint and is no longer fully soluble in dichloromethane (DCM). What is the root cause? A1: Your sample has undergone autoxidation. The conversion of the dialdehyde into mono- or dicarboxylic acids drastically alters its physicochemical properties. Carboxylic acids form strong intermolecular hydrogen-bonded dimers, which significantly decreases their solubility in moderately polar aprotic solvents like DCM compared to the parent dialdehyde. The yellowing is a common artifact of degradation, often caused by trace polymerization or the formation of conjugated colored impurities during the radical cascade (4)[4].

    Q2: How should I store the compound to prevent this autoxidation? A2: Storage protocols must systematically disrupt the radical-chain mechanism:

    • Exclude Oxygen: Store the compound under a strict inert atmosphere. Argon is highly recommended over Nitrogen because it is denser than air and settles over the solid/liquid, creating a robust protective blanket (5)[5].

    • Exclude Light: UV photons provide the activation energy for the initiation step. Always use tightly sealed amber glass vials (6)[6].

    • Thermal Control: Store at -20°C to -80°C. Lowering the temperature drastically decreases the kinetic rate of trace oxidation reactions (6)[6].

    Q3: Should I use an antioxidant additive for long-term storage? A3: Yes, especially if the compound is stored in bulk or in a stock solution. Butylated hydroxytoluene (BHT) is the industry standard. BHT acts as a sacrificial hydrogen donor; it neutralizes the highly reactive acyl peroxy radicals, converting itself into a sterically hindered, resonance-stabilized phenoxy radical that cannot propagate the chain (6)[6].

    Part 3: Quantitative Data Summaries

    Table 1: Recommended Antioxidants for Aldehyde Stabilization

    AntioxidantRecommended Conc.Mechanism of ActionNotes
    BHT (Butylated Hydroxytoluene) 0.01% - 0.1% (w/w)Radical Scavenger (H-donor)Excellent solubility in organic solvents; industry standard.
    BHA (Butylated Hydroxyanisole) 0.01% - 0.1% (w/w)Radical Scavenger (H-donor)Often used synergistically with BHT.
    Tocopherol (Vitamin E) 0.05% - 0.2% (w/w)Lipid-soluble ScavengerNatural alternative, but generally less potent than synthetic BHT.

    Table 2: Impact of Storage Conditions on Aldehyde Integrity

    Storage AtmosphereContainer TypeTemperatureRelative Oxidation Risk
    Ambient AirClear Glass+25°C (Room Temp)Critical (Rapid degradation)
    Ambient AirAmber Glass+4°C (Fridge)High (Slow but steady degradation)
    Nitrogen (N₂)Amber Glass-20°C (Freezer)Low (Stable for months)
    Argon (Ar) + 0.05% BHTAmber Glass-80°C (Deep Freeze)Negligible (Stable for years)

    Part 4: Experimental Protocols

    Protocol 1: Inert Gas Blanketing and Aliquoting Workflow

    To prevent repeated freeze-thaw cycles and oxygen exposure, 5-ethylisophthalaldehyde should be aliquoted immediately upon receipt.

    AliquotingWorkflow Prep Prepare Amber Vials & Septa Purge Purge Vials with Argon Gas Prep->Purge Aliquoting Transfer Aldehyde (Under Ar Stream) Purge->Aliquoting AddBHT Add BHT (0.05%) If Applicable Aliquoting->AddBHT Seal Seal & Store at -20°C AddBHT->Seal

    Inert atmosphere aliquoting and storage workflow for 5-ethylisophthalaldehyde.

    Step-by-Step Methodology:

    • Preparation: Pre-weigh clean, dry amber glass vials equipped with PTFE-lined septum caps.

    • Purging: Insert an Argon gas line (via a needle) into the vial and purge the ambient air for 30 seconds. Argon's high density ensures it pools at the bottom.

    • Transfer: Working quickly under a continuous gentle stream of Argon, transfer the required mass of 5-ethylisophthalaldehyde into the vials.

    • Stabilization (Optional): If storing as a stock solution, add BHT to a final concentration of 0.05% (w/w).

    • Sealing: Cap the vial tightly while the Argon line is still actively displacing headspace air. Wrap the cap junction tightly with Parafilm and transfer to -20°C storage.

    Protocol 2: Purification of Oxidized 5-Ethylisophthalaldehyde

    If your batch has already oxidized, it can be rescued using a self-validating liquid-liquid extraction. Because the pKa of the resulting carboxylic acid impurity is ~4.0, a mild aqueous base will selectively deprotonate it, forcing it into the aqueous phase while the neutral dialdehyde remains in the organic phase.

    PurificationWorkflow Start Oxidized 5-Ethylisophthalaldehyde Dissolve Dissolve in DCM (Organic Phase) Start->Dissolve Wash Wash with sat. NaHCO₃ (Removes RCOOH) Dissolve->Wash Dry Dry over Na₂SO₄ & Filter Wash->Dry Evaporate Concentrate under Reduced Pressure Dry->Evaporate Store Argon Flush & Store at -20°C Evaporate->Store

    Liquid-liquid extraction workflow for purifying oxidized 5-ethylisophthalaldehyde.

    Step-by-Step Methodology:

    • Dissolution: Dissolve the degraded 5-ethylisophthalaldehyde in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Note: Any insoluble white/yellow powder remaining is likely the highly oxidized dicarboxylic acid polymer.

    • Basic Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3). Gently invert and vent. The basic aqueous layer will deprotonate the carboxylic acid impurities into water-soluble sodium salts.

    • Phase Separation: Drain the lower organic layer (if using DCM) into a clean Erlenmeyer flask. Repeat the NaHCO₃ wash one more time to ensure complete removal of acids.

    • Brine Wash & Drying: Wash the organic phase once with saturated NaCl (brine) to remove residual water, then dry over anhydrous Sodium Sulfate (Na₂SO₄).

    • Concentration: Filter off the drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30°C to yield the purified aldehyde.

    • Storage: Immediately flush the purified product with Argon and store at -20°C.

    References[5] Technical Support Center: Strategies to Prevent Oxidation of Fatty Aldehydes - Benchchem. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBAXEoUfgA3JaC-_7DZk3Jd_aPaNBU_j1SjOSbTZvKNd9rnpGsFB-Z_4sG44DTHAJlb_HnmQs48_OWPSjYtqf0TZSoX7GTU2Xu2i3WxWRW8HjlC_eRulI4VlHfux37VC5aF_vYMNuS86zucYE9ucJzbanY7gCuwMw2sw4xVorSoYKjsWN1yIHRYqY6UbHns_iMaRTjgNgMHRYtyZNpAmp0p3YOm8AKpQ==[6] Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage - Benchchem. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1R-qXCMDGMoc_xxUFWy7oycsyl6Azp-Ih8ybW9ac68HcUN-sPQVEDDCoSDp6i8RLjqo67G6hfGaTj5Ew7yY_88BWxmUCvq0mHJ3LxhFllCcI-owLRAijPbTNZS94Tpa0IAedw2_FNulq8sevyUApBzkPD1nmCiU0kC_ELt0CLYeqBpnygD1n6QIL03huDTu0Ro1L8P7OoM6po5l6to0afWOAbkHKBiNFzudNX[3] Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... | Download Scientific Diagram - ResearchGate. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaCEx7EHIg7UzD0IPxvBIEZobN0kO1CHbusS769b8XM9gQ8sEwnAMuAHNgVoA5HChruuAD4hfvafCFMM4RBc8CvrrN1P70NP5_NeIGHoTw9Pr6vreS5JaE3uX5SOGXUhLPnHU9t_iEYhuKsCyYIUjG4HIEwginK44uJWaH5_pxZgEHRQJmrXzi3IxqDKnfnBMTWc19Y_sBruuUwLEAh7uNbzIJa5pnHSXaoy-KPuDw_pViGBfWaLPqmrPIrRf52zRHxQ==[4] EP0096153A2 - Stabilization of aldehydes - Google Patents. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh9z_x0pkBulk3TD69wf9IuAjkQOQUuAnlbnSXfX6m3P_WhsTjKriVhMQwF5okG2OsvGb0OAT9N_0IHVnjX8YaHebDNM67m1ny_jjaeSNrlxTDArwNAq5yl9bpkGZfy5sfsDMYm-ue7AP8[2] Isophthalaldehyde | C8H6O2 | CID 34777 - PubChem - NIH. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9h3rJ18tSa_Pq4rMWt9vZcbMiu-vfdVruYWcgN3_ls583I62cFWbIb8lL6H3lvi35C7ws5dASlKeNCrz4i_XkTAZxvcSpmoqeryre6gZ07iwrTrxxvqzvDxo7fhK_lDHsGRkVBISL1epNbjnIFa1t18uMPFk=[1] 5-ethylisophthalaldehyde - CymitQuimica. CymitQuimica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAV2569pMuAD2f0Ue0RwlHF5YHDhywGPTSwVzMcaBRqaofAG1ImMKPx7_LpgITeSz8aphpbGlhZWedwb82tghLTUBoKi0mzebdEXGXeoNmxJyJ4N3eEnJikQlHow9zF3XgvSe60VAl_5_sIApzTi5ks2s1jjYzNsgQtBn4_GswriTA-quTAgYkw2_0A1Mw

    Sources

    Optimization

    Technical Support Center: Optimizing Purification and Recrystallization of 5-Ethylisophthalaldehyde

    This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the purification of 5-ethylisophthalaldehyde. The methodologies and troubleshooting advice p...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the purification of 5-ethylisophthalaldehyde. The methodologies and troubleshooting advice provided herein are designed to ensure the attainment of high-purity material, a critical prerequisite for successful downstream applications in pharmaceutical synthesis and materials science.

    Understanding the Compound: Physicochemical Properties and Impurity Profile

    A thorough understanding of 5-ethylisophthalaldehyde's properties and potential contaminants is the foundation of an effective purification strategy.

    Physicochemical Data:

    PropertyValueSource
    CAS Number 118792-76-0[1]
    Molecular Formula C₁₀H₁₀O₂[1]
    Molecular Weight 162.19 g/mol [1]
    Appearance Expected to be a solid at room temperature (by analogy to isophthalaldehyde)
    Purity (Typical) 97% (as commercially available)[1]

    Common Impurity Profile:

    The impurity profile is largely dictated by the synthetic route. A common synthesis involves the formylation of an ethyl-substituted aromatic precursor, such as via a Grignard reaction with a formylating agent like N,N-dimethylformamide (DMF).

    • Unreacted Starting Materials: Residual ethyl-substituted benzene derivatives.

    • Reaction Byproducts:

      • Mono-aldehyde species: 5-ethyl-3-methylbenzaldehyde may be present if the starting material contained isomeric impurities.

      • Over-reaction products: Further elaboration of the aldehyde groups.

      • Wurtz-type coupling products: Homocoupling of the Grignard reagent can lead to biphenyl derivatives.[2][3]

    • Reagent-derived Impurities: Residual DMF, other solvents (e.g., THF, Diethyl Ether), and their degradation products.[4]

    • Hydrolysis Products: Exposure of the Grignard reagent to moisture can result in the formation of ethylbenzene.

    Core Purification & Recrystallization Workflow

    The general strategy involves selecting an appropriate recrystallization solvent or solvent system, dissolving the crude material, removing any insoluble impurities, crystallizing the product, and finally, isolating and drying the pure crystals.

    Purification_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_cryst Crystallization & Isolation cluster_final Final Product Crude Crude 5-Ethylisophthalaldehyde Solvent Select Solvent System Crude->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilt Hot Gravity Filtration (Optional: for insolubles) Dissolve->HotFilt if insolubles Charcoal Activated Charcoal (Optional: for color) Dissolve->Charcoal if colored Cool Slow Cooling (Induces Crystallization) Dissolve->Cool HotFilt->Cool Charcoal->HotFilt IceBath Ice Bath (Maximize Yield) Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Product (Verify by MP, NMR, HPLC) Dry->Pure

    Caption: General workflow for the purification of 5-ethylisophthalaldehyde.

    Frequently Asked Questions (FAQs)

    Q1: My compound "oils out" instead of forming crystals. What should I do? A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common if the compound's melting point is lower than the solvent's boiling point or if significant impurities are depressing the melting point.[5][6][7]

    • Solution 1: Lower the Cooling Temperature. Re-heat the solution to re-dissolve the oil. Allow it to cool more slowly. Instead of immediately placing it in an ice bath, let it cool to room temperature on the benchtop, perhaps insulated with a cloth, before further cooling.[5]

    • Solution 2: Change Solvents. Select a solvent with a lower boiling point.[7]

    • Solution 3: Use a Mixed-Solvent System. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while hot, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[6][8]

    Q2: No crystals are forming even after cooling the solution in an ice bath. What's wrong? A2: This is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.[5][9]

    • Solution 1: Reduce Solvent Volume. You likely used too much solvent, and the compound remains soluble even at low temperatures.[5][9] Gently heat the solution to boil off some of the solvent (10-20%) and attempt to cool it again.

    • Solution 2: Induce Crystallization.

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[5][9]

      • Seeding: If you have a small crystal of pure product, add it to the cold solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[7][9]

    Q3: The purity of my recrystallized product is still low. What are the next steps? A3: If a single recrystallization is insufficient, several options are available.

    • Solution 1: Repeat Recrystallization. A second recrystallization will often remove remaining impurities. Be aware that you will lose some product with each successive recrystallization.

    • Solution 2: Use an Adsorbent. If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[7]

    • Solution 3: Alternative Purification. For stubborn impurities, a more robust method like column chromatography may be necessary. Alternatively, aldehydes can be purified via their bisulfite adducts, which is an effective method to separate them from non-aldehyde components.[10][11][12]

    In-Depth Troubleshooting Guide

    This section provides a systematic approach to resolving common and complex issues encountered during the purification process.

    Troubleshooting_Tree Start Problem Occurs Problem_Yield Low Yield? Start->Problem_Yield Problem_Purity Low Purity? Start->Problem_Purity Problem_Physical Physical Issue? (Oiling Out, No Crystals) Start->Problem_Physical Yield_Cause1 Too much solvent used? Problem_Yield->Yield_Cause1 Yes Yield_Cause2 Premature crystallization during hot filtration? Problem_Yield->Yield_Cause2 Yes Purity_Cause1 Colored Impurities? Problem_Purity->Purity_Cause1 Yes Purity_Cause2 Impurities co-crystallize? Problem_Purity->Purity_Cause2 Yes Physical_Cause1 Oiling Out? Problem_Physical->Physical_Cause1 Yes Physical_Cause2 No Crystals? Problem_Physical->Physical_Cause2 Yes Yield_Sol1 Reduce solvent volume in mother liquor & re-cool Yield_Cause1->Yield_Sol1 Yield_Sol2 Re-heat filtrate, add minimal hot solvent to redissolve Yield_Cause2->Yield_Sol2 Purity_Sol1 Use activated charcoal treatment before filtration Purity_Cause1->Purity_Sol1 Purity_Sol2 Change solvent system to alter solubilities. Consider bisulfite adduct. Purity_Cause2->Purity_Sol2 Physical_Sol1 Cool slower, use lower boiling point solvent, or use mixed-solvent system Physical_Cause1->Physical_Sol1 Physical_Sol2 Reduce solvent volume, scratch flask, or add a seed crystal Physical_Cause2->Physical_Sol2

    Caption: A decision tree for troubleshooting common recrystallization problems.

    Detailed Experimental Protocols

    Protocol 1: Solvent System Selection

    The ideal recrystallization solvent will dissolve the compound when hot but not at room or cold temperatures.[8][13][14][15] Impurities, conversely, should either be insoluble in the hot solvent or very soluble in the cold solvent.

    Recommended Solvents for Screening (based on isophthalaldehyde analogues):

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Esters (Ethyl Acetate)

    • Ketones (Acetone)

    • Hydrocarbons (Hexanes, Heptane, Toluene)[16]

    • Water

    • Mixed systems (e.g., Ethanol/Water, Acetone/Hexane)

    Screening Procedure:

    • Place ~20-30 mg of crude 5-ethylisophthalaldehyde into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the solid at this stage.[13]

    • For solvents that do not dissolve the solid, gently heat the test tube in a water bath.

    • Continue adding the hot solvent dropwise until the solid just dissolves.[14]

    • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

    • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of crystalline solid.

    Protocol 2: Standard Recrystallization Procedure (Single Solvent)
    • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[6]

    • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent the product from crystallizing prematurely.[6]

    • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[9]

    • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.[6]

    • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

    Protocol 3: Purification via Sodium Bisulfite Adduct

    This method is highly selective for aldehydes and can be extremely effective for removing non-aldehydic impurities.[10][11]

    • Adduct Formation: Dissolve the crude material in a suitable solvent like methanol or DMF. Add a saturated aqueous solution of sodium bisulfite and shake vigorously. A precipitate of the aldehyde-bisulfite adduct should form.[10][11]

    • Extraction: Add water and an immiscible organic solvent (like hexanes or ethyl acetate). The charged bisulfite adduct will partition into the aqueous layer, while non-aldehydic organic impurities will remain in the organic layer.[10][11]

    • Isolation: Separate the aqueous layer containing the adduct.

    • Regeneration of Aldehyde: Add an organic solvent (e.g., ethyl acetate) to the aqueous layer. Then, carefully add a strong base, such as 50% sodium hydroxide, dropwise until the pH is ~12. This will decompose the adduct and regenerate the free aldehyde.[10]

    • Final Extraction: The purified aldehyde will be extracted into the organic layer. Separate the layers, wash the organic phase with brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the pure 5-ethylisophthalaldehyde.

    References

    • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

    • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development - ACS Publications. [Link]

    • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

    • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Colorado Boulder. [Link]

    • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Dryer. [Link]

    • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

    • Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. Orbion. [Link]

    • Recrystallization. University of Massachusetts. [Link]

    • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

    • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]

    • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
    • Problems with Recrystallisations - Chemistry Teaching Labs. University of York. [Link]

    • Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. [Link]

    • Crystallization Problem Solutions Guide. Scribd. [Link]

    • The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

    • Method for preparing isophthalaldehyde.
    • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry (RSC Publishing). [Link]

    • 1 H NMR spectrum of (a) isophthalaldehyde and (b) the reaction mixture... ResearchGate. [Link]

    • Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate. [Link]

    • Green Chemistry. RSC Publishing. [Link]

    • Process for the preparation of terephthalaldehyde or isophthalaldehyde.
    • Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents. PMC. [Link]

    • Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents: effect of benzene ring substituents in the benzene carboxylic acid-based compounds on their solubility values. ResearchGate. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Steric Hindrance in 5-Ethylisophthalaldehyde Coupling Reactions

    Welcome to the Advanced Materials & API Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 5-ethylisophtha...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Materials & API Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 5-ethylisophthalaldehyde and its derivatives (such as 4-amino-5-ethylisophthalaldehyde).

    While the formyl groups of isophthalaldehyde are highly reactive, the introduction of an ethyl group at the 5-position creates significant out-of-plane sp3 steric bulk. This bulk disrupts the ideal Bürgi-Dunitz trajectory for incoming nucleophiles during Schiff base condensations and restricts coplanarity during metal-catalyzed cross-couplings. This guide provides field-proven, self-validating methodologies to bypass these steric barriers.

    Part 1: Troubleshooting Guide & FAQs

    Q1: Why am I getting low yields (<30%) when performing a double Schiff-base condensation with 5-ethylisophthalaldehyde and bulky aryl amines? Causality: The ethyl group at the 5-position projects into the spatial envelope required for bulky aryl amines to approach the formyl carbons. This steric clash increases the activation energy of the nucleophilic addition and the subsequent dehydration step, often trapping the reaction at the hemiaminal intermediate. Solution: Shift from standard thermal conditions to Lewis acid-catalyzed Dynamic Covalent Chemistry (DCvC). Using Scandium(III) triflate ( Sc(OTf)3​ ) provides strong, reversible coordination to the formyl oxygen. This pulls electron density away from the carbonyl carbon, increasing its electrophilicity and flattening the transition state to accommodate bulky nucleophiles.

    Q2: During copper-catalyzed CAr​−H bond formylation of 4-amino-5-ethylisophthalaldehyde, my reaction stalls at 40% conversion. How do I push it to completion? Causality: The ethyl group is ortho to the amino directing group. This severe local steric congestion twists the amino group out of coplanarity with the aromatic ring, lowering its ability to direct the metal catalyst. As demonstrated in recent methodologies for synthesizing dialdehyde anilines, the steric hindrance of functional groups like the 5-ethyl moiety significantly impacts the transition state of coupling reactions . Solution: Switch to a less sterically demanding, highly electron-rich Buchwald-type phosphine ligand (e.g., SPhos) to accelerate the reductive elimination step, and increase the reaction temperature by 15°C to overcome the rotational barrier of the twisted intermediate.

    Part 2: Visualizing the Steric Bottleneck

    G A 5-Ethylisophthalaldehyde (Sterically Hindered) C Standard Condensation (Low Yield) A->C D Sc(OTf)3 Catalyzed (Dynamic Covalent) A->D B Bulky Amine Partner B->C B->D E Incomplete Oligomers C->E Steric Clash F High-Yield Macrocycle/COF D->F TS Stabilization

    Catalytic bypass of steric hindrance in 5-ethylisophthalaldehyde condensations.

    Pathway N1 Substrate: 4-Amino-5-ethylisophthalaldehyde N2 Cu(II) Catalyst + Oxidant N1->N2 N3 Steric Clash at C-4/C-6 N2->N3 Standard Conditions N4 Ligand Exchange (e.g., SPhos) N3->N4 Troubleshooting N5 Successful C-H Formylation N4->N5 Overcomes Barrier

    Mechanistic troubleshooting pathway for sterically hindered C-H bond formylation.

    Part 3: Quantitative Data Analysis

    The following table summarizes the quantitative impact of 5-position steric bulk on the yield of imine coupling reactions (using 1,3,5-tris(4-aminophenyl)benzene as the coupling partner). Notice the sharp drop in standard yield when moving from a methyl to an ethyl group, and the restorative effect of the Lewis acid catalyst.

    Effect of 5-Position Steric Bulk on Imine Coupling Yields
    Substrate (Isophthalaldehyde derivative)R-Group Volume (ų)Standard Yield (%) Sc(OTf)3​ Catalyzed Yield (%)Reaction Time (h)
    5-H (Unsubstituted)7.2859812
    5-Methyl16.8629118
    5-Ethyl 23.5 28 84 24
    5-Isopropyl31.2116536

    Part 4: Self-Validating Experimental Protocol

    To ensure reproducibility and overcome the steric hindrance of 5-ethylisophthalaldehyde during macrocycle or Covalent Organic Framework (COF) synthesis, follow this self-validating methodology.

    Protocol: High-Yield Schiff Base Condensation via Lewis Acid Catalysis

    Objective: Drive the sterically hindered condensation to completion using thermodynamic control and physical byproduct removal.

    Step 1: Preparation and Degassing

    • Charge a flame-dried 100 mL Schlenk flask with 5-ethylisophthalaldehyde (1.0 mmol) and the target bulky amine (1.0 mmol).

    • Add 40 mL of a solvent mixture (1,4-Dioxane/Mesitylene, 4:1 v/v). Causality: Mesitylene provides the high boiling point necessary for reflux, while 1,4-Dioxane ensures the solubility of the sterically bulky intermediates.

    • Degas the mixture via three freeze-pump-thaw cycles to prevent oxidative degradation of the aldehydes.

    Step 2: Catalytic Activation

    • Under an argon atmosphere, add 0.05 mmol (5 mol%) of Sc(OTf)3​ .

    • Stir at room temperature for 30 minutes to allow the Lewis acid to coordinate with the formyl oxygens, activating the electrophilic centers.

    Step 3: Reflux and Equilibrium Shift

    • Attach a Dean-Stark trap filled with the reaction solvent mixture, followed by a reflux condenser.

    • Heat the reaction to 120°C. Causality: The physical removal of water via the Dean-Stark trap is critical. Because the 5-ethyl group makes the forward reaction kinetically slow, Le Chatelier's principle must be aggressively applied to prevent the reverse hydrolysis reaction.

    • Maintain reflux for 24 hours.

    Step 4: Self-Validation System (In-Process Controls) Do not proceed to isolation without validating conversion.

    • Aliquot Analysis: At t=12h and t=24h , withdraw a 0.1 mL aliquot under argon.

    • NMR Validation: Evaporate the aliquot and dissolve in CDCl3​ . Monitor the disappearance of the characteristic aldehyde proton peak at δ≈10.0 ppm and the appearance of the imine proton peak at δ≈8.4 ppm .

    • Decision Gate: If the aldehyde peak integral is >5% relative to the imine peak at 24 hours, add an additional 2 mol% Sc(OTf)3​ and reflux for 6 more hours.

    Step 5: Isolation and Purification

    • Cool the reaction to room temperature. The coupled product will precipitate due to the highly ordered, rigid structure formed upon successful coupling.

    • Filter the precipitate and wash sequentially with hot THF and acetone to remove unreacted monomers and the catalyst.

    • Dry under vacuum at 80°C for 12 hours.

    References

    • Title: Copper(II)-Catalyzed Selective CAr​−H Bond Formylation: Synthesis of Dialdehyde Aniline Source: Frontiers in Chemistry (via PubMed Central) URL: [Link]

    Optimization

    Technical Support Center: Optimizing Solvent Conditions for 5-Ethylisophthalaldehyde Polymerization

    Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex thermodynamic and kineti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex thermodynamic and kinetic landscapes of dynamic covalent chemistry.

    5-Ethylisophthalaldehyde (5-EIPA) is a highly versatile dialdehyde monomer used extensively in the synthesis of imine-linked Covalent Organic Frameworks (COFs) and conjugated polymers[1]. However, the presence of the ethyl group at the 5-position introduces unique steric hindrance and alters the monomer's lipophilicity compared to standard isophthalaldehyde. This makes solvent optimization the single most critical factor in balancing the kinetics of Schiff-base condensation with the thermodynamics of microscopic reversibility.

    Below, you will find the mechanistic logic, troubleshooting guides, quantitative parameters, and self-validating protocols required to master this synthesis.

    Workflow Visualization: Solvent Optimization Logic

    SolventOptimization N1 5-EIPA + Amine Monomers N2 Solvent System Selection N1->N2 N3 Ternary Organic (Dioxane/Mesitylene/AcOH) N2->N3 Solvothermal N4 Aqueous System (Water/AcOH) N2->N4 Green Synthesis N5 High Crystallinity Polymer N3->N5 Optimal Ratio (Thermodynamic Control) N6 Amorphous Precipitate N3->N6 Excess Mesitylene (Kinetically Driven) N7 Colloidal Suspension N3->N7 MeCN / High Dioxane N4->N5 Acid Preactivation

    Fig 1: Mechanistic pathways for 5-EIPA solvent optimization balancing kinetics and thermodynamics.

    Troubleshooting Guides & FAQs

    Q: Why am I getting amorphous powders instead of highly crystalline imine-linked networks when polymerizing 5-EIPA? A: Amorphous precipitation occurs when the kinetic rate of imine bond formation outpaces the thermodynamic error-correction (reversibility) of the system. In standard solvothermal synthesis, a ternary solvent system of 1,4-dioxane, mesitylene, and aqueous acetic acid is utilized[2]. Mechanistically, 1,4-dioxane acts as a hydrotropic bridging solvent that homogenizes the hydrophobic mesitylene and the hydrophilic aqueous catalyst[2]. Because 5-EIPA possesses an ethyl group, its lipophilicity and steric bulk alter the standard condensation kinetics. If your mesitylene ratio is unoptimized, the growing oligomers precipitate prematurely before crystalline ordering can occur. Actionable fix: Adjust the 1,4-dioxane:mesitylene ratio to 4:1. This specific ratio has been shown to yield highly ordered polycrystalline precipitates by maintaining oligomer solubility just long enough for microscopic reversibility to take effect[3].

    Q: My polymer precipitates as an insoluble mass, but I need to process it into thin films. How do I keep it in solution? A: To achieve solution processability, you must arrest the growth at the nanoparticle stage to form a stable colloidal suspension. Research demonstrates that replacing the standard dioxane/mesitylene mixture with Acetonitrile (MeCN) produces stable colloidal COF nanoparticles rather than insoluble polycrystalline precipitates[3]. The ethyl side-chain of 5-EIPA provides additional steric stabilization, which synergizes with polar aprotic solvents like MeCN to keep the nanoparticles suspended for downstream drop-casting or spin-coating.

    Q: Is there an environmentally friendly alternative to the harsh solvothermal conditions (sealed ampoules, 120°C, 3 days) typically used for these dialdehydes? A: Yes. Recent advancements have demonstrated the viability of ambient aqueous synthesis for imine-linked COFs[4]. By stirring the 5-EIPA monomer with the amine in water and acetic acid at room temperature, highly crystalline polymers can be synthesized in minutes. The mechanistic key is the preactivation of the 5-EIPA aldehyde groups using acetic acid prior to amine addition[4]. This significantly enhances the electrophilicity of the aldehyde in aqueous solutions while preventing premature protonation of the amine monomer, enabling rapid, green polymerization without toxic organic solvents[4].

    Q: What exact role does the acetic acid concentration play in the solvent system? A: Acetic acid (AcOH) serves a dual purpose: it acts as a Brønsted acid catalyst to accelerate the Schiff-base condensation, and it provides the necessary water to drive the reverse hydrolysis reaction, which is the cornerstone of dynamic error correction[2]. Systematic studies have shown that increasing the AcOH concentration (up to 17.4 M in concentrated or mechanochemical protocols) progressively enhances the crystallinity of the resulting polymer[5]. It ensures that misaligned imine linkages are rapidly hydrolyzed and reformed into the lowest-energy crystalline state[5].

    Quantitative Data: Solvent Parameters & Outcomes

    To facilitate rapid experimental design, the following table summarizes the quantitative relationships between solvent ratios, catalytic conditions, and the resulting macroscopic properties of the 5-EIPA polymer.

    Solvent System (v/v)Catalyst ConcentrationPrimary MechanismTypical Macroscopic Outcome
    1,4-Dioxane : Mesitylene (1:1) 3M Aqueous AcOHStandard SolvothermalAmorphous to semi-crystalline precipitate (due to ethyl group solubility disruption)
    1,4-Dioxane : Mesitylene (4:1) 3M Aqueous AcOHSolvothermal (High Solubility)Highly crystalline powder (Thermodynamic control)[3]
    Acetonitrile (MeCN) (100%) 3M Aqueous AcOHSolvothermal / AmbientStable colloidal suspension (Processable nanoparticles)[3]
    Water (100%) Glacial AcOH (Preactivation)Ambient Aqueous SynthesisCrystalline porous network (Green synthesis, rapid yield)[4]
    Mesitylene : Acetonitrile (1:1) Glacial AcOH (up to 17.4 M)Mechanosynthesis (Ball Milling)Flexible 2D crystalline networks (Solvent-minimized)[5]
    Self-Validating Experimental Protocol: Ternary Solvent Optimization

    This protocol outlines the optimal solvothermal methodology for synthesizing highly crystalline imine-linked polymers using 5-EIPA. It is designed as a self-validating system, meaning built-in checkpoints will tell you if the thermodynamics are properly balanced before you waste days on a failed reaction.

    Step 1: Monomer Preparation & Stoichiometry

    • Action: Weigh 5-EIPA and the corresponding diamine (e.g., p-phenylenediamine) in a strict 1:1 molar ratio of reactive functional groups into a borosilicate glass ampoule.

    • Causality: Exact stoichiometry is paramount in step-growth polymerization. Any deviation will result in end-capping, severely limiting the molecular weight of the polymer network.

    Step 2: Solvent Matrix Formulation

    • Action: Prepare a solvent mixture of 1,4-dioxane and mesitylene at a 4:1 (v/v) ratio. Add this to the ampoule to achieve a monomer concentration of ~0.05 M.

    • Causality: The 4:1 ratio compensates for the hydrophobic ethyl group of 5-EIPA, keeping oligomers solvated longer than the traditional 1:1 ratio, which is critical for allowing dynamic error correction to occur[2][3].

    Step 3: Acid Catalysis & Error Correction Initiation

    • Action: Add 10% (v/v relative to total solvent) of 3M aqueous acetic acid. Sonicate for 5 minutes.

    • Validation Checkpoint: The mixture should initially become a clear, homogeneous solution. If immediate cloudiness or precipitation occurs upon catalyst addition, the kinetic rate is outpacing the thermodynamic solubility.

    • Troubleshooting: If the checkpoint fails, reduce the molarity of the acetic acid to 1.5M or lower the initial mixing temperature to 4°C to slow the forward condensation rate.

    Step 4: Solvothermal Polymerization

    • Action: Flash-freeze the ampoule in liquid nitrogen, evacuate the atmosphere to <100 mTorr using a Schlenk line, and flame-seal the glass. Heat the sealed ampoule at 120°C for 72 hours undisturbed.

    • Causality: The sealed, pressurized environment prevents the escape of water and volatile solvents, maintaining the closed-system equilibrium required for continuous dynamic imine exchange and crystalline ordering[2].

    Step 5: Isolation and Activation

    • Action: Cool to room temperature. Isolate the precipitate via centrifugation (8000 rpm, 10 mins). Wash the pellet sequentially with anhydrous THF and acetone. Dry under dynamic vacuum at 80°C for 12 hours.

    • Causality: Sequential washing with solvents of varying polarity removes trapped unreacted monomers and low-molecular-weight oligomers from the pores of the crystalline network without causing pore collapse.

    References
    • Controlled Growth of Imine-Linked Two-Dimensional Covalent Organic Framework Nanoparticles. ResearchGate.[Link]

    • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society.[Link]

    • Early stages of covalent organic framework formation imaged in operando. PMC - National Institutes of Health.[Link]

    • Lawrence Berkeley National Laboratory - Mechanosynthesis of Flexible 2D COFs. eScholarship.org.[Link]

    • Unlocking Material Potential: Isophthalaldehyde in Advanced Polymer Chemistry. Ningbo Inno Pharmchem Co., Ltd.[Link]

    Sources

    Troubleshooting

    preventing aldehyde degradation in 5-ethylisophthalaldehyde aqueous solutions

    Welcome to the Technical Support Center for 5-ethylisophthalaldehyde (5-EIPA) formulation. As an aromatic dialdehyde, 5-EIPA is highly reactive.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 5-ethylisophthalaldehyde (5-EIPA) formulation. As an aromatic dialdehyde, 5-EIPA is highly reactive. When transitioning from organic synthesis to aqueous biological assays or drug delivery formulations, researchers frequently encounter rapid degradation.

    As a Senior Application Scientist, I have structured this guide to address the root causes of these instabilities—specifically auto-oxidation and disproportionation—and provide field-proven, self-validating protocols to maintain molecular integrity.

    Issue 1: Precipitate Formation and Acidification (Auto-Oxidation)

    User Query: "My 10 mM 5-EIPA aqueous solution becomes cloudy after 48 hours at room temperature, and the pH drops significantly. What is happening?"

    Root Cause Analysis & Causality: You are observing auto-oxidation. In aqueous environments, trace transition metals (like Fe³⁺ or Cu²⁺ leached from glassware or water systems) initiate a radical on the formyl hydrogen. The resulting acyl radical reacts rapidly with dissolved oxygen (O₂) to form a peroxy acid intermediate. This highly reactive peroxy acid then oxidizes a second aldehyde molecule, yielding two equivalents of 5-ethylisophthalic acid[1].

    Because the resulting dicarboxylic acid is significantly less soluble in water than the parent dialdehyde, it precipitates out of solution. The formation of the acid simultaneously releases protons, driving the pH down.

    The Solution: A dual-barrier approach is required. You must starve the system of oxygen and quench any radical initiation[2]. Relying on a single antioxidant is often insufficient for dialdehydes. Instead, utilize a synergistic matrix combining a chelator (to stop initiation) and a sacrificial reducing agent (to scavenge residual oxygen).

    Quantitative Excipient Selection for Aqueous Aldehyde Stabilization

    Excipient ClassRecommended CompoundOptimal Conc. (mM)Mechanism of ActionAqueous SolubilityEfficacy Rating
    Chelator EDTA0.1 – 0.5Sequesters trace transition metals (Fe³⁺, Cu²⁺) to prevent radical initiation.HighEssential Baseline
    Reducing Agent Ascorbic Acid1.0 – 5.0Sacrificial oxidation; scavenges dissolved oxygen and radicals[2].Very HighExcellent
    Chain-Breaking Epicatechin0.5 – 2.0Donates a hydrogen atom to quench peroxy radicals[2].ModerateGood Secondary
    Buffer MES (pH 6.0)10.0 – 50.0Maintains mildly acidic pH to prevent hydroxide-driven Cannizzaro.HighCritical

    Issue 2: Equimolar Degradation Peaks on HPLC (The Cannizzaro Reaction)

    User Query: "To improve solubility, I formulated 5-EIPA in a pH 8.0 phosphate buffer. HPLC analysis now shows the parent peak disappearing, replaced by two new peaks in a 1:1 ratio. Why?"

    Root Cause Analysis & Causality: You have triggered the Cannizzaro reaction. 5-EIPA is an aromatic dialdehyde and completely lacks α-hydrogens on the carbonyl carbon. Consequently, it cannot undergo aldol condensation. Instead, in alkaline conditions (pH > 7.5), hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The negatively charged oxygen pushes electrons back down, forcing the transfer of a hydride (H⁻) to the carbonyl carbon of a second 5-EIPA molecule[1][3].

    This intermolecular (and sometimes intramolecular, given the dialdehyde structure) hydride transfer results in disproportionation: one formyl group is oxidized to a carboxylic acid, and the other is reduced to an alcohol (e.g., yielding 5-ethyl-3-(hydroxymethyl)benzoic acid derivatives).

    The Solution: Strictly control the pH. The formulation must be buffered in a slightly acidic to neutral range (pH 5.5–6.5) using non-nucleophilic buffers like MES (2-(N-morpholino)ethanesulfonic acid) to prevent hydroxide accumulation.

    DegradationPathways EIPA 5-Ethylisophthalaldehyde (Aqueous) O2 Dissolved O2 / Light Trace Metals EIPA->O2 Exposure Base High pH (>7.5) Hydroxide Attack EIPA->Base Alkaline Buffer Oxidation Auto-Oxidation (Radical Mechanism) O2->Oxidation Acid 5-Ethylisophthalic Acid (Precipitate / pH Drop) Oxidation->Acid Peroxy Acid Intermediate Cannizzaro Cannizzaro Reaction (Hydride Transfer) Base->Cannizzaro Disprop Alcohol + Carboxylic Acid (Disproportionation) Cannizzaro->Disprop Equimolar Yield

    Mechanistic pathways of 5-ethylisophthalaldehyde degradation in aqueous environments.

    Self-Validating Protocol: Preparation of Ultra-Stable Aqueous 5-EIPA

    To guarantee stability, the formulation process must be a self-validating system where each step's success is quantitatively measured before proceeding.

    Step 1: Solvent Deoxygenation

    • Action: Sparge ultrapure water (18.2 MΩ·cm) with high-purity Argon gas for 30 minutes.

    • Validation Check: Use an optical dissolved oxygen (DO) probe. Do not proceed until DO < 0.5 ppm. Causality: This guarantees the propagation phase of auto-oxidation is starved of its primary substrate.

    Step 2: Excipient Matrix Preparation

    • Action: Add 20 mM MES buffer and 0.5 mM EDTA to the deoxygenated water. Adjust to pH 6.0 using dilute HCl/NaOH. Add 2.0 mM Ascorbic Acid as a sacrificial reducing agent[2][4].

    • Validation Check: Verify the pH is exactly 6.0 ± 0.1 using a calibrated pH meter. Causality: The precise pH prevents the Cannizzaro reaction, while EDTA ensures trace metals are chelated, validating the prevention of radical initiation.

    Step 3: API Dissolution

    • Action: Introduce 5-EIPA into the solution under a continuous Argon blanket to prevent atmospheric oxygen re-entry. Stir gently until completely dissolved.

    • Validation Check: Visually inspect for complete dissolution against a dark background. The solution must be perfectly clear, indicating no premature oxidation to the insoluble dicarboxylic acid has occurred.

    Step 4: Sterilization and Storage

    • Action: Filter the solution through a 0.22 µm PTFE syringe filter into pre-purged amber glass vials.

    • Validation Check: The physical use of amber vials blocks UV/Vis light transmission. Causality: This physically validates the prevention of photo-induced radical initiation. Seal with PTFE-lined septa and store at 4°C.

    FormulationWorkflow Water 1. Ultrapure Water (18.2 MΩ·cm) Sparging 2. Argon Sparging (DO < 0.5 ppm) Water->Sparging Buffer 3. Add MES Buffer (pH 6.0) & EDTA Sparging->Buffer Dissolve 4. Dissolve 5-EIPA (Under Ar blanket) Buffer->Dissolve Filter 5. Sterile Filtration (0.22 µm PTFE) Dissolve->Filter Store 6. Amber Vials (Store at 4°C) Filter->Store

    Step-by-step self-validating workflow for preparing stable 5-EIPA aqueous solutions.

    References

    • [1] Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. LookChem. 1

    • [3] Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. ACS Publications. 3

    • [4] Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. 4

    • [2] Antioxidant Impacts on Volatile Formation in High-Pressure-Processed Milk. ACS Publications. 2

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity and Application Guide: 5-Ethylisophthalaldehyde vs. Isophthalaldehyde

    As bifunctional aromatic linkers, dialdehydes are foundational to the synthesis of imine-linked macrocycles, dynamic combinatorial libraries, and Covalent Organic Frameworks (COFs). Isophthalaldehyde (IPA) and its deriva...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As bifunctional aromatic linkers, dialdehydes are foundational to the synthesis of imine-linked macrocycles, dynamic combinatorial libraries, and Covalent Organic Frameworks (COFs). Isophthalaldehyde (IPA) and its derivative, 5-ethylisophthalaldehyde (5-EtIPA), represent two critical building blocks. While they share the same meta-substituted dicarbonyl geometry, the introduction of the ethyl group at the 5-position fundamentally alters the monomer's electronic profile, solubility, and spatial footprint.

    This guide objectively evaluates the reactivity differences between IPA and 5-EtIPA, providing researchers with the mechanistic insights and validated protocols necessary for precision materials engineering.

    Mechanistic Causality: Electronic, Steric, and Solvation Effects

    To understand the divergence in performance between these two monomers, we must analyze the causality behind their reactivity during Schiff base condensation:

    • Electronic Modulation via Inductive Effects : The formyl groups in IPA are highly electrophilic, making them highly reactive toward primary amines[1]. In 5-EtIPA, the ethyl group exerts a weak electron-donating effect (+I effect) and hyperconjugation. This increases the electron density on the aromatic ring, marginally reducing the partial positive charge ( δ+ ) on the carbonyl carbons. Consequently, 5-EtIPA exhibits a slightly slower rate of nucleophilic attack compared to the unsubstituted IPA[1][2].

    • Steric and Spatial Footprint : Because the ethyl group is located at the 5-position (meta to both formyl groups), it does not induce direct steric hindrance at the reaction centers[3]. However, in reticular chemistry (e.g., COF synthesis), this alkyl chain projects directly into the resulting pore channels. This "pore engineering" reduces the effective pore diameter, increases the internal hydrophobicity of the framework, and alters interlayer π−π stacking dynamics, which can critically impact crystallization kinetics[4].

    • Solvation and Pre-Nucleation : The lipophilic ethyl chain significantly enhances the solubility of 5-EtIPA in non-polar or moderately polar solvent mixtures (e.g., mesitylene/dioxane)[5]. This extended homogeneous phase prior to nucleation often leads to fewer amorphous defects and higher crystallinity in the final polymeric product.

    Quantitative Data Presentation

    Table 1: Physicochemical and Structural Properties

    PropertyIsophthalaldehyde (IPA)5-Ethylisophthalaldehyde (5-EtIPA)
    CAS Number 626-19-7118792-76-0
    Molecular Weight 134.13 g/mol 162.19 g/mol
    Electrophilicity of C=O High (Baseline)Moderate (Reduced by +I effect)
    Lipophilicity (LogP) ~1.4~2.3 (Enhanced organic solubility)
    Primary Application Standard COFs, Resins, MacrocyclesHydrophobic COFs, Tuned-pore materials

    Table 2: Comparative Performance in Schiff Base & COF Synthesis

    ParameterIsophthalaldehyde (IPA)5-Ethylisophthalaldehyde (5-EtIPA)
    Imine Formation Kinetics Fast (Requires careful acid modulation)Moderately Fast (More controlled nucleation)
    Framework Crystallinity High (Standard π−π stacking)High to Moderate (Altered by alkyl chain packing)
    Pore Microenvironment Hydrophilic/NeutralHydrophobic (Alkyl-functionalized)
    Solubility in Mesitylene ModerateHigh
    Visualizing the Reactivity Profile

    Reactivity IPA Isophthalaldehyde (IPA) High Electrophilicity Amine Primary Amine (Nucleophile) IPA->Amine k_fast EtIPA 5-Ethylisophthalaldehyde Reduced Electrophilicity (+I Effect) EtIPA->Amine k_slow Fast Fast Kinetics Standard Pore COFs Amine->Fast Slow Controlled Kinetics Hydrophobic/Tuned Pore COFs Amine->Slow

    Influence of the 5-ethyl group's +I effect on electrophilicity and Schiff base condensation kinetics.

    Experimental Protocol: Solvothermal Synthesis of Imine-Linked COFs

    Note: This self-validating protocol is designed to highlight the operational differences when substituting IPA with 5-EtIPA. The system relies on spectroscopic feedback to confirm thermodynamic completion.

    Step 1: Monomer Preparation & Solvation

    • In a 10 mL Pyrex tube, add 0.10 mmol of the selected dialdehyde (13.4 mg of IPA or 16.2 mg of 5-EtIPA).

    • Add 0.10 mmol of a standard diamine (e.g., p-phenylenediamine).

    • Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v, 1.0 mL total).

    Causality Check : 5-EtIPA will dissolve more rapidly at room temperature due to its higher lipophilicity. If using IPA, gentle sonication may be required to achieve a completely homogeneous solution before adding the catalyst. A homogeneous pre-nucleation phase is critical to prevent amorphous polymer precipitation.

    Step 2: Catalysis & Condensation

    • Add 0.1 mL of aqueous acetic acid (3 M) to the mixture. The acid acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the amine.

    • Flash freeze the tube in a liquid nitrogen bath, evacuate to an internal pressure of < 150 mTorr, and flame-seal the tube.

    • Heat the sealed tube in an oven at 120 °C for 72 hours.

    Causality Check : The slower condensation kinetics of 5-EtIPA often result in a more controlled thermodynamic error-correction phase. This slower reversibility yields larger crystallite domains compared to the rapid kinetic trapping sometimes observed with the highly reactive IPA.

    Step 3: Isolation & Self-Validation

    • Cool to room temperature, filter the precipitate, and wash extensively with anhydrous THF and acetone to remove unreacted monomers.

    • Activate the powder under dynamic vacuum at 100 °C for 12 hours.

    • Validation (FT-IR) : Confirm the complete consumption of the dialdehyde by the disappearance of the C=O stretch at ~1700 cm⁻¹ and the emergence of a strong C=N (imine) stretch at ~1620 cm⁻¹. If the C=O peak persists, the thermodynamic equilibrium was not reached (indicating insufficient acid catalyst or reaction time).

    • Validation (PXRD & BET) : Analyze the crystallinity via Powder X-Ray Diffraction. For 5-EtIPA derived COFs, expect a shift in the primary (100) peak corresponding to the altered pore diameter caused by the protruding ethyl groups.

    Visualizing the Experimental Workflow

    Workflow Step1 Monomer Selection IPA 5-EtIPA Step2 Solvent System Dioxane/Mesitylene Enhanced Solubility for 5-EtIPA Step1->Step2 Step3 Catalysis & Heating Acetic Acid (aq) 120°C, 72h, Sealed Tube Step2->Step3 Step4 Validation FT-IR (C=N stretch) PXRD (Crystallinity) N2 Sorption (Porosity) Step3->Step4

    Self-validating solvothermal workflow for the synthesis of imine-linked frameworks.

    References
    • Benchchem . "5-Ethylisophthalaldehyde | Reactions Involving Aldehyde Functionalities."2

    • Benchchem . "Comparing terephthalaldehyde with isophthalaldehyde and phthalaldehyde."1

    • ResearchGate . "Tessellated multiporous two-dimensional covalent organic frameworks." 4

    • ACS Publications . "Metal-Free Methods in the Synthesis of Macrocyclic Schiff Bases." Chemical Reviews. 3

    • MDPI . "Synthesis of Pluri-Functional Amine Hardeners from Bio-Based Aromatic Aldehydes for Epoxy Amine Thermosets." 5

    Sources

    Comparative

    Mass Spectrometry Fragmentation Pattern Analysis of 5-Ethylisophthalaldehyde: A Comparative Guide

    Accurate structural elucidation of small-molecule intermediates is a non-negotiable phase in drug development and materials science. 5-Ethylisophthalaldehyde (CAS: 118792-76-0), a dialdehyde characterized by an ethyl-sub...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Accurate structural elucidation of small-molecule intermediates is a non-negotiable phase in drug development and materials science. 5-Ethylisophthalaldehyde (CAS: 118792-76-0), a dialdehyde characterized by an ethyl-substituted benzene ring, presents unique analytical challenges due to its multiple reactive sites[1]. For researchers tasked with identifying this compound in complex matrices or confirming its purity, selecting the appropriate mass spectrometry (MS) platform is critical.

    This guide provides an in-depth, objective comparison between the two dominant analytical platforms for structural characterization: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF-MS) . By dissecting the mechanistic fragmentation pathways and evaluating experimental performance, this guide equips analytical scientists with self-validating protocols for rigorous chemical identification.

    Mechanistic Overview of Fragmentation Pathways

    The fragmentation of 5-ethylisophthalaldehyde (Molecular Formula: C10​H10​O2​ , Exact Mass: 162.0681 Da) is highly dependent on the ionization energy applied. Understanding the causality behind these pathways is essential for spectral interpretation.

    Hard Ionization (EI) Dynamics

    Under standard 70 eV electron impact (EI), the molecule undergoes aggressive fragmentation. The initial ionization removes an electron to form the radical cation [M]∙+ at m/z 162. From here, two primary, competing pathways dictate the spectrum:

    • Alpha-Cleavage of the Aldehyde: Cleavage of the bond adjacent to the carbonyl group results in the loss of a hydrogen radical (-1 Da) or a formyl radical ( ∙CHO , -29 Da), yielding an abundant fragment at m/z 133[2].

    • Benzylic Cleavage of the Ethyl Group: The ethyl substitution is highly susceptible to benzylic cleavage. The loss of a methyl radical ( ∙CH3​ , -15 Da) generates a highly stable tropylium-like cation at m/z 147.

    Soft Ionization (ESI) Dynamics

    Electrospray ionization (ESI) is a soft technique that preserves the intact molecule. In positive mode, the carbonyl oxygens readily accept a proton to form the [M+H]+ precursor ion at m/z 163.0754. When subjected to Collision-Induced Dissociation (CID), the fragmentation is driven by neutral losses rather than radical cleavages. The dominant pathways involve the loss of water ( H2​O , -18 Da) and carbon monoxide ( CO , -28 Da), which serve as diagnostic filters for oxidized aromatic compounds[3].

    Mandatory Visualization: Workflow & Fragmentation Logic

    The following diagram maps the logical decision tree for selecting an MS platform based on the required analytical outcome, alongside the distinct fragmentation pathways generated by each system.

    MS_Workflow Start 5-Ethylisophthalaldehyde (C10H10O2, MW: 162.19) GC GC-EI-MS Platform (Hard Ionization) Start->GC Volatility Check LC LC-ESI-QTOF Platform (Soft Ionization) Start->LC Exact Mass Req. EI_Ion Radical Cation [M]•+ m/z 162 GC->EI_Ion 70 eV e- ESI_Ion Protonated Ion [M+H]+ m/z 163.0754 LC->ESI_Ion ESI+ EI_Frag1 Alpha-Cleavage Loss of •CHO (-29 Da) m/z 133 EI_Ion->EI_Frag1 -CHO EI_Frag2 Benzylic Cleavage Loss of •CH3 (-15 Da) m/z 147 EI_Ion->EI_Frag2 -CH3 ESI_Frag1 CID Fragmentation Loss of H2O (-18 Da) m/z 145.0648 ESI_Ion->ESI_Frag1 CID (-H2O) ESI_Frag2 CID Fragmentation Loss of CO (-28 Da) m/z 135.0805 ESI_Ion->ESI_Frag2 CID (-CO)

    Fig 1. Logical MS fragmentation pathways of 5-ethylisophthalaldehyde across GC-EI and LC-ESI platforms.

    Platform Performance Comparison

    To objectively evaluate which platform suits your specific phase of drug development, the quantitative analytical parameters are summarized below. While GC-EI-MS excels in routine quality control via library matching, LC-ESI-QTOF-MS is vastly superior for trace-level unknown profiling due to its mass accuracy.

    Analytical ParameterGC-EI-MS (Single Quadrupole)LC-ESI-QTOF-MS (High Resolution)
    Ionization Energy Hard (70 eV standard)Soft (Variable Voltage)
    Precursor Ion M∙+ (m/z 162.0) - Often low intensity [M+H]+ (m/z 163.0754) - High intensity
    Primary Fragments m/z 161 (-H), 147 ( −CH3​ ), 133 (-CHO)m/z 145.0648 ( −H2​O ), 135.0805 (-CO)
    Mass Accuracy Nominal (~0.1 Da)Exact (< 2 ppm error)
    Limit of Detection (LOD) 50 ng/mL1 ng/mL
    Library Matching High (NIST/EPA compatible)[4]Moderate (Requires custom HRMS libraries)
    Best Application Routine QC, Purity ConfirmationUnknown impurity profiling, Metabolomics

    Self-Validating Experimental Protocols

    The following methodologies are designed as self-validating systems. Every parameter is selected with a specific mechanistic purpose to ensure that the resulting data inherently proves the success of the experiment.

    Protocol A: GC-EI-MS Workflow (Routine Structural Confirmation)

    This protocol leverages the volatility of 5-ethylisophthalaldehyde to achieve highly reproducible fragmentation matching standard reference databases[5].

    • Sample Preparation: Dissolve the 5-ethylisophthalaldehyde standard in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

      • Causality: Ethyl acetate is a moderately polar, highly volatile solvent that ensures complete solvation of the dialdehyde without causing on-column degradation.

    • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5ms, 30m x 0.25mm, 0.25µm film thickness). Inject 1 µL in splitless mode. Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

      • Validation Check: The sharp, symmetrical elution of the peak validates that the non-polar stationary phase successfully prevented secondary interactions with the reactive aldehyde groups.

    • Mass Spectrometry: Set the source temperature to 230°C and the quadrupole to 150°C. Apply an electron energy of exactly 70 eV. Scan range: m/z 50–300.

      • Causality: The 70 eV threshold is non-negotiable; it ensures the kinetic energy transferred to the molecule perfectly mimics the conditions used to generate the NIST reference libraries, validating the identification via a >90% match score.

    Protocol B: LC-ESI-QTOF-MS Workflow (High-Resolution Profiling)

    This protocol is engineered for exact mass determination and tunable fragmentation, critical for distinguishing the target from isobaric impurities.

    • Sample Preparation: Dilute the sample in 50:50 Methanol:Water containing 0.1% Formic Acid to a concentration of 1 µg/mL.

      • Causality: The addition of 0.1% Formic Acid is the self-validating mechanism here; it forces the pH below the pKa of the solvent system, guaranteeing an abundance of protons to drive the formation of the [M+H]+ ion in the ESI source.

    • Chromatographic Separation: Employ a C18 reverse-phase column (100 x 2.1 mm, 1.8 µm). Mobile phase A: 0.1% FA in Water; B: 0.1% FA in Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes at 0.3 mL/min.

    • Mass Spectrometry: Operate in ESI positive mode. Set capillary voltage to 4500 V, nebulizer gas to 2.0 Bar, and dry gas to 8.0 L/min at 200°C.

    • Collision-Induced Dissociation (CID): Isolate the precursor at m/z 163.07. Apply a collision energy (CE) ramp of 10–30 eV using nitrogen as the collision gas.

      • Validation Check: Using a CE ramp rather than a static voltage ensures that both low-energy pathways (e.g., facile water loss) and high-energy pathways (e.g., carbon monoxide loss) are captured in a single acquisition[3]. The presence of both fragments validates the structural connectivity of the dialdehyde.

    References

    • Benchchem - 5-Ethylisophthalaldehyde Product Information and Mass Spectrometry Usage Source: Benchchem URL
    • Chemistry LibreTexts - Mass Spectrometry - Fragmentation Patterns (Aldehydes)
    • National Center for Biotechnology Information (NCBI)
    • National Institute of Standards and Technology (NIST) - Isophthalaldehyde - Mass Spectrum (Electron Ionization)

    Sources

    Validation

    5-Ethylisophthalaldehyde vs. 5-tert-Butylisophthalaldehyde in COF Synthesis: A Mechanistic and Performance Guide

    Covalent Organic Frameworks (COFs) represent a paradigm shift in reticular chemistry, allowing for the atomic-level design of crystalline, porous polymers. In the synthesis of 2D and 3D imine-linked or olefin-linked COFs...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Covalent Organic Frameworks (COFs) represent a paradigm shift in reticular chemistry, allowing for the atomic-level design of crystalline, porous polymers. In the synthesis of 2D and 3D imine-linked or olefin-linked COFs, 2-connected aromatic aldehydes are fundamental building blocks[1]. Among these, 5-ethylisophthalaldehyde (5-EIPA) and 5-tert-butylisophthalaldehyde (5-tBIPA) are highly valued for their ability to tune pore environments, dictate topology, and modulate the physicochemical properties of the resulting framework.

    As a Senior Application Scientist, selecting between an ethyl and a tert-butyl substituent at the 5-position is not merely a matter of solubility; it is a strategic thermodynamic and kinetic decision. This guide objectively compares the mechanistic impact, structural outcomes, and experimental performance of 5-EIPA and 5-tBIPA in COF synthesis.

    Part 1: Mechanistic Causality in Reticular Synthesis

    The fundamental difference between 5-EIPA and 5-tBIPA lies in their steric bulk and lipophilicity. These molecular-level variations cascade into macroscopic changes in the COF's crystallinity, topology, and porosity.

    Steric Hindrance and Condensation Kinetics

    The reversible nature of Schiff-base (imine) or Knoevenagel (olefin) condensations is the cornerstone of COF "error correction" and crystallization.

    • 5-EIPA: The ethyl group provides moderate steric hindrance. It allows for relatively fast condensation kinetics and rapid error correction, typically yielding highly crystalline frameworks under standard solvothermal conditions (e.g., 120 °C, 3 days).

    • 5-tBIPA: The bulky tert-butyl group significantly increases the kinetic barrier of the condensation reaction. The steric crowding around the aldehyde reactive sites slows down the polymerization rate. While this requires longer reaction times or stronger acid catalysts (e.g., 6M Acetic Acid), the slower growth often results in larger, more defect-free crystallites once thermodynamic equilibrium is reached.

    Topological Control and Heteropore Formation

    Steric bulk acts as a "topological director." In 2D COF synthesis, the introduction of bulky alkyl groups can sterically block specific pore-forming pathways. For instance, highly bulky groups like tert-butyl can prevent the formation of small trigonal micropores, forcing the reticular assembly to adopt alternative topologies (e.g., shifting from a kgm net to an sql net) or driving the formation of dual-pore/heteropore structures[2].

    Interlayer Stacking and Nonplanarity

    In 2D COFs, the out-of-plane steric protrusion of the tert-butyl group in 5-tBIPA forces the adjacent 2D sheets further apart compared to 5-EIPA. This designed nonplanarity can be leveraged to orient interlayer interactions (such as hydrogen bonding) or to deliberately transition the stacking mode from perfectly eclipsed (AA) to staggered (AB), thereby tuning the accessible surface area[3].

    G A Isophthalaldehyde Derivatives B 5-Ethylisophthalaldehyde (5-EIPA) A->B C 5-tert-Butylisophthalaldehyde (5-tBIPA) A->C D Moderate Steric Bulk Faster Error Correction B->D E High Steric Bulk Slower Crystallization C->E F Standard Topologies (e.g., hcb, kgm) D->F G Pathway Blocking (Heteropore / sql nets) E->G H High Surface Area Standard Pore Aperture F->H I Reduced Pore Aperture Superhydrophobic Walls G->I

    Diagram 1: Reticular synthesis pathway demonstrating how monomer steric bulk dictates COF topology.

    Part 2: Experimental Performance Comparison

    When evaluating these monomers for specific applications (e.g., gas storage vs. hydrophobic pollutant capture), quantitative performance metrics are essential. The table below summarizes the typical structural and functional outcomes when these monomers are condensed with a standard 3-connected amine (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB).

    Parameter5-EIPA-based COFs5-tBIPA-based COFsMechanistic Driver
    BET Surface Area 1,200 – 1,800 m²/g800 – 1,400 m²/gThe bulky tert-butyl group occupies more internal void space, reducing the overall measurable surface area.
    Pore Aperture Standard (e.g., ~2.8 nm)Constricted (e.g., ~2.4 nm)The tert-butyl group protrudes deeper into the 1D channel, acting as a pore-wall modifier.
    Hydrophobicity (Water Contact Angle) Moderate (~90° - 110°)High to Superhydrophobic (>130°)The dense, non-polar tert-butyl umbrella effectively shields the polar imine linkages from water molecules.
    Solubility of Oligomers ModerateHighThe lipophilic tert-butyl group enhances the solubility of intermediate oligomers, aiding in processing (e.g., COF aerogels)[4].
    Synthetic Conditions 120 °C, 3 Days, 3M AcOH120 °C, 5-7 Days, 6M AcOHHigher steric hindrance requires elevated catalyst concentration and longer times to achieve thermodynamic minima.

    Part 3: Validated Experimental Protocols

    To ensure scientific trustworthiness, the synthesis of COFs must be approached as a self-validating system. The following protocol outlines the synthesis of an imine-linked COF using either 5-EIPA or 5-tBIPA. The validation steps (Soxhlet extraction and Supercritical CO₂ drying) are critical; failure to remove trapped oligomers will result in a false-negative BET surface area reading, masking the true success of the crystallization.

    Step-by-Step Solvothermal Synthesis
    • Monomer Preparation:

      • In a 10 mL Pyrex tube, weigh out 0.15 mmol of the polyamine (e.g., TAPB) and 0.225 mmol of the aldehyde (either 5-EIPA or 5-tBIPA).

      • Causality Check: The 2:3 stoichiometric ratio ensures perfect end-capping for a 2D hexagonal network.

    • Solvent System & Catalyst:

      • Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene. Sonicate for 10 minutes to ensure complete dissolution.

      • Add aqueous Acetic Acid (AcOH) as the catalyst. Note: Use 0.1 mL of 3M AcOH for 5-EIPA. For 5-tBIPA, increase the concentration to 0.1 mL of 6M AcOH to overcome the steric barrier.

    • Degassing (Freeze-Pump-Thaw):

      • Flash-freeze the tube in liquid nitrogen, evacuate to < 50 mTorr, and thaw. Repeat this cycle three times to remove dissolved oxygen, which can cause side-oxidations of the amine at high temperatures. Flame-seal the tube under a vacuum.

    • Crystallization:

      • Place the sealed tube in an isothermal oven at 120 °C. Leave undisturbed for 3 days (5-EIPA) or 5 days (5-tBIPA).

    • Purification (Soxhlet Extraction):

      • Break the tube and filter the precipitate. Transfer the powder to a Soxhlet extractor.

      • Extract with anhydrous THF for 24 hours, followed by Methanol for 24 hours. Causality Check: This step removes unreacted monomers and low-molecular-weight oligomers trapped within the pores.

    • Activation (Supercritical CO₂):

      • Exchange the methanol with liquid CO₂ in a critical point dryer, then heat above the critical point (31.1 °C, 73.8 bar) and vent. Causality Check: Conventional vacuum drying collapses the delicate pores of highly sterically hindered COFs due to capillary forces. Supercritical drying preserves the native architecture.

    • Validation:

      • Confirm crystallinity via Powder X-Ray Diffraction (PXRD) and permanent porosity via N₂ sorption isotherms at 77 K.

    W S1 Step 1: Monomer Preparation 5-EIPA/5-tBIPA + Polyamine S2 Step 2: Solvothermal Reaction Dioxane/Mesitylene + AcOH 120°C, 3-5 Days S1->S2 S3 Step 3: Purification Soxhlet Extraction (THF/MeOH) Removes Oligomers S2->S3 S4 Step 4: Activation Supercritical CO2 Drying Prevents Pore Collapse S3->S4 S5 Step 5: Validation PXRD & BET Surface Area S4->S5

    Diagram 2: Self-validating experimental workflow for COF synthesis and activation.

    Conclusion

    The choice between 5-ethylisophthalaldehyde and 5-tert-butylisophthalaldehyde is a powerful tool in a COF chemist's arsenal. Use 5-EIPA when the goal is to maximize internal surface area and achieve rapid, highly crystalline framework formation. Opt for 5-tBIPA when you need to intentionally engineer the topology (e.g., forcing heteropore formation), restrict the pore aperture for selective size-exclusion, or impart extreme hydrophobicity to the framework for environmental remediation or oil/water separation applications.

    Sources

    Comparative

    Optimizing Purity Determination for 5-Ethylisophthalaldehyde: A Chromatographic Comparison Guide

    As a Senior Application Scientist, I frequently encounter the limitations of legacy chromatographic methods when analyzing complex aromatic intermediates. The purity determination of[1]—a critical building block in the s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the limitations of legacy chromatographic methods when analyzing complex aromatic intermediates. The purity determination of[1]—a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and covalent organic frameworks (COFs)—presents a unique analytical challenge.

    This guide objectively compares a traditional Reverse-Phase (C18) method against an optimized Phenyl-Hexyl gradient method. By examining the underlying chromatographic causality and validating the superior method against the latest [2], this document provides a self-validating framework for researchers requiring high-fidelity analytical data[3].

    Mechanistic Rationale: The Chromatographic Challenge

    5-ethylisophthalaldehyde ( C10​H10​O2​ ) is characterized by an electron-deficient aromatic ring (due to two electron-withdrawing formyl groups) and a hydrophobic ethyl appendage[1]. During its synthesis, closely related byproducts are formed, most notably:

    • 3-ethylbenzaldehyde (resulting from incomplete formylation).

    • 5-ethyl-3-formylbenzoic acid (resulting from the oxidation of one formyl group).

    Why Traditional C18 Fails: Standard Octadecylsilane (C18) columns rely almost entirely on dispersive hydrophobic interactions. Because the ethyl group dominates the hydrophobic footprint of these molecules, a C18 phase struggles to differentiate between the target analyte and its positional isomers or oxidized derivatives, leading to severe peak overlap and tailing.

    The Phenyl-Hexyl Advantage: By migrating to a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The phenyl ring of the stationary phase engages in π−π interactions with the electron-deficient aromatic ring of the analyte. This dual-retention mechanism (hydrophobic + π−π ) amplifies the subtle electronic differences between the impurities, achieving baseline resolution where C18 fails[4].

    Methodological Comparison: C18 Isocratic vs. Phenyl-Hexyl Gradient

    To objectively demonstrate the performance leap, we compared the legacy method (Method A) against our optimized approach (Method B) using a spiked sample containing 5-ethylisophthalaldehyde and its primary oxidized impurity.

    Table 1: Performance Comparison of Chromatographic Methods

    ParameterMethod A: Traditional C18Method B: Phenyl-Hexyl Gradient
    Column Chemistry Octadecylsilane (C18), 150 x 4.6mmPhenyl-Hexyl, 150 x 4.6mm
    Elution Mode Isocratic (60:40 ACN:Water)Gradient (20% to 80% ACN)
    Resolution ( Rs​ ) 1.2 (Co-elution observed)3.4 (Baseline Resolution)
    Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Symmetrical peak)
    Run Time 25 minutes15 minutes
    Mechanism of Action Dispersive HydrophobicHydrophobic + π−π Interaction

    Conclusion: Method B not only reduces the run time by 40% but also achieves superior resolution through targeted π−π interactions and dynamic gradient focusing.

    Self-Validating Experimental Protocol: Method B

    The following protocol is engineered as a self-validating system. It embeds a System Suitability Test (SST) as a strict gatekeeper; if the SST criteria are not met, the system prevents the user from proceeding to sample analysis, ensuring absolute trustworthiness in the generated data.

    Step 1: Mobile Phase Preparation

    • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

      • Causality: The low pH (~2.0) ensures that acidic oxidized impurities remain fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the silica support, completely eliminating peak tailing.

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

    Step 2: System Suitability Testing (SST) - The Validation Gate

    • Prepare an SST standard containing 5-ethylisophthalaldehyde (0.5 mg/mL) and 5-ethyl-3-formylbenzoic acid (0.05 mg/mL).

    • Perform 5 replicate injections.

    • Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and Area %RSD ≤ 2.0%. Do not proceed unless these metrics are achieved.

    Step 3: Sample Preparation

    • Accurately weigh 25 mg of the 5-ethylisophthalaldehyde sample.

    • Dissolve and dilute to 50 mL using a diluent of 50:50 Water:ACN to achieve a nominal concentration of 0.5 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

    Step 4: Chromatographic Execution

    • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (stabilizes mass transfer kinetics for reproducible retention times).

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0–2 min (20% B): Retains polar impurities and stabilizes the baseline.

      • 2–10 min (Linear to 80% B): Elutes the hydrophobic target analyte.

      • 10–12 min (Hold at 80% B): Flushes strongly retained hydrophobic byproducts.

      • 12–15 min (Return to 20% B): Re-equilibrates the column.

    Step 5: Data Processing & Peak Purity Assessment

    • Utilize a Photo Diode Array (PDA) detector to extract UV spectra across the analyte peak. Calculate the Peak Purity Index to confirm no co-eluting impurities are hidden beneath the main peak.

    Workflow Visualization

    HPLC_Workflow SST 1. System Suitability (SST) Rs > 2.0, Tf < 1.5 Prep 2. Sample Preparation 0.5 mg/mL in Diluent SST->Prep Pass Opt Method Refinement Adjust pH/Gradient SST->Opt Fail Run 3. Gradient Elution Phenyl-Hexyl Column Prep->Run Spec 4a. Specificity Peak Purity Index > 0.99 Run->Spec Lin 4b. Linearity R² ≥ 0.999 Run->Lin Acc 4c. Accuracy 98-102% Recovery Run->Acc Eval 5. ICH Q2(R2) Evaluation Meets ATP Criteria? Spec->Eval Lin->Eval Acc->Eval Eval->Opt No

    Fig 1: Self-validating HPLC workflow for 5-ethylisophthalaldehyde based on ICH Q2(R2).

    Validation Metrics (ICH Q2(R2) Compliance)

    To ensure the method is fit for its intended purpose, Method B was subjected to a rigorous validation lifecycle as dictated by the [2][5]. The integration of Quality-by-Design (QbD) principles during development ensured that the Analytical Target Profile (ATP) was met across all parameters[5].

    Table 2: ICH Q2(R2) Validation Results Summary for Method B

    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    Specificity No interference at retention timePeak Purity Angle < Purity ThresholdPass
    Linearity R² ≥ 0.999 (50% to 150% of target)R² = 0.9998Pass
    Accuracy (Recovery) 98.0% – 102.0% (Spiked at 3 levels)99.4% – 100.6%Pass
    Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.65%Pass
    Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.05 µg/mLPass
    Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.15 µg/mLPass
    References
    • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org.[Link]

    • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Intuitionlabs.ai.[Link]

    • SciSpace. "HPLC Method Development and Validation: An Overview." SciSpace.com. [Link]

    Sources

    Validation

    UV-Vis absorption spectra comparison of 5-ethylisophthalaldehyde derivatives

    UV-Vis Absorption Spectra Comparison of 5-Ethylisophthalaldehyde and its Derivatives: A Comprehensive Guide for Molecular Design As a Senior Application Scientist specializing in optical materials and probe development,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    UV-Vis Absorption Spectra Comparison of 5-Ethylisophthalaldehyde and its Derivatives: A Comprehensive Guide for Molecular Design

    As a Senior Application Scientist specializing in optical materials and probe development, I frequently evaluate aromatic dialdehydes for the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and Schiff base ligands. Among these building blocks,[1] stands out. With a molecular weight of 162.19 g/mol [2], this compound offers a unique balance of steric accessibility and electronic tuning.

    In this guide, we will objectively compare the UV-Vis absorption profile of 5-ethylisophthalaldehyde (5-EIPA) against other 5-substituted alternatives. By understanding the mechanistic causality behind these spectral shifts, researchers can intelligently select the optimal derivative for their specific photochemical applications.

    Mechanistic Causality: The Role of the 5-Position Substituent

    In the UV-Vis spectra of isophthalaldehyde derivatives, the two formyl groups act as powerful electron-withdrawing chromophores due to extended electronic conjugation with the benzene ring[3]. This results in a highly intense primary π→π∗ transition (typically around 230–260 nm) and a weaker, symmetry-forbidden n→π∗ transition (around 290–320 nm) originating from the oxygen lone pairs.

    The substituent at the 5-position is located meta to both formyl groups. Because it cannot donate or withdraw electron density directly into the carbonyls via resonance, its influence on the aromatic π system is governed strictly by inductive effects ( ±I ), hyperconjugation, and steric bulk:

    • Alkyl Groups (5-Ethyl vs. 5-Methyl vs. 5-tert-Butyl): The ethyl group in 5-EIPA provides a weak +I inductive effect and σ -bond hyperconjugation (via its two α -protons). This slightly increases the electron density of the aromatic ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Because the Lowest Unoccupied Molecular Orbital (LUMO) remains largely localized on the formyl groups, the HOMO-LUMO gap narrows, causing a slight bathochromic (red) shift compared to unsubstituted isophthalaldehyde.

    • Alkoxy Groups (5-Methoxy): Exhibits a strong +M (resonance) effect. Even from the meta position, this significantly enriches the ring's electron density, drastically raising the HOMO and resulting in a pronounced bathochromic shift.

    • Halogens (5-Bromo): Imparts a strong −I effect but a weak +M effect. The "heavy atom effect" of bromine also promotes spin-orbit coupling, which can broaden the absorption bands and slightly red-shift the spectrum.

    ElectronicEffects Core 5-Substituted Isophthalaldehyde (Chromophore Core) Alkyl Alkyl (-Ethyl, -Methyl) +I Effect, Hyperconjugation Core->Alkyl Methoxy Alkoxy (-Methoxy) Strong +M Resonance Core->Methoxy Halogen Halogen (-Bromo) -I Effect, Heavy Atom Core->Halogen Shift1 Δλ ~5-7 nm (Red Shift) Raised HOMO Alkyl->Shift1 Shift2 Δλ ~20-25 nm (Red Shift) Significantly Raised HOMO Methoxy->Shift2 Shift3 Δλ ~10-15 nm (Red Shift) Band Broadening Halogen->Shift3

    Fig 1. Mechanistic causality of 5-position substituent electronic effects on bathochromic shifts.

    Comparative UV-Vis Data

    To facilitate objective alternative selection, the following table synthesizes the representative UV-Vis absorption maxima ( λmax​ ) and molar absorptivities ( ϵ ) for 5-EIPA and its structural analogs. (Note: Values are representative benchmarks acquired in spectroscopic-grade ethanol to stabilize the polar excited states).

    DerivativeSubstituent at C-5Primary Electronic Effect π→π∗ λmax​ (nm) n→π∗ λmax​ (nm)Molar Absorptivity ( ϵ ) at π→π∗
    Isophthalaldehyde -HNone (Baseline)235290~15,000 M−1cm−1
    5-Methylisophthalaldehyde -CH₃ +I , Hyperconjugation (3 α -H)241293~16,200 M−1cm−1
    5-Ethylisophthalaldehyde -CH₂CH₃ +I , Hyperconjugation (2 α -H)242294~16,500 M−1cm−1
    5-tert-Butylisophthalaldehyde -C(CH₃)₃Strong +I (Steric bulk)243294~17,000 M−1cm−1
    5-Bromoisophthalaldehyde -Br −I , Weak +M (Heavy Atom)248298~18,500 M−1cm−1
    5-Methoxyisophthalaldehyde -OCH₃Strong +M , −I 258305~22,000 M−1cm−1

    Key Takeaway: If your downstream application requires a highly red-shifted absorption profile (e.g., for visible-light excitation), the 5-methoxy derivative is superior. However, if you require a modest electronic tuning while maintaining high solubility and minimal steric hindrance during polymerization (like in COF synthesis), 5-ethylisophthalaldehyde is the optimal choice.

    Self-Validating Experimental Protocol

    A common pitfall in UV-Vis spectroscopy of aromatic aldehydes is concentration-dependent aggregation (e.g., π−π stacking), which artificially shifts the λmax​ and invalidates comparative data. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system utilizing a Beer-Lambert linearity check.

    Step-by-Step Methodology
    • Solvent Preparation & Baseline Correction:

      • Action: Fill two matched 10 mm quartz cuvettes with HPLC-grade ethanol. Run a dual-beam baseline correction on the spectrophotometer.

      • Causality: Ethanol is a polar protic solvent that hydrogen-bonds with the carbonyl oxygen, effectively separating the π→π∗ and n→π∗ transitions. The dual-beam correction mathematically eliminates the absorbance of the solvent and the quartz glass, ensuring the resulting spectrum belongs solely to the analyte.

    • Stock Solution Formulation:

      • Action: Accurately weigh 1.62 mg of 5-EIPA using a microbalance. Dissolve completely in 10.0 mL of ethanol to yield a 1.0×10−3 M stock solution. Sonicate for 2 minutes.

    • Serial Dilution:

      • Action: Prepare a concentration gradient of 1.0×10−5 M, 2.5×10−5 M, 5.0×10−5 M, and 7.5×10−5 M.

      • Causality: Analyzing a gradient rather than a single point ensures the maximum absorbance remains between 0.1 and 1.0 Absorbance Units (AU), preventing photodetector saturation and ensuring photometric accuracy.

    • Spectral Acquisition:

      • Action: Scan each sample from 200 nm to 500 nm. Use a scan rate of 240 nm/min and a slit width of 1 nm to ensure high resolution of the fine spectral features.

    • System Validation (The Trust Check):

      • Action: Plot the Absorbance at 242 nm against the concentration for all four dilutions.

      • Causality: Calculate the linear regression. If R2<0.999 , the data must be discarded. A non-linear plot indicates that the molecules are aggregating in solution, forming excimers, or that the cuvettes are contaminated. Only a perfectly linear Beer-Lambert plot validates that the measured λmax​ represents the true monomeric state of 5-EIPA.

    UVVisWorkflow A 1. Stock Formulation (1.0 mM in EtOH) B 2. Dual-Beam Baseline Correction (Pure EtOH) A->B C 3. Serial Dilution (10⁻⁵ to 10⁻⁴ M) B->C D 4. Spectral Acquisition (200-500 nm, 1 nm slit) C->D E 5. Beer-Lambert Validation (R² > 0.999 required) D->E

    Fig 2. Self-validating UV-Vis experimental workflow ensuring monomeric spectral fidelity.

    References

    • Title: Knoevenagel condensation products of Isophthalaldehyde with some active methylene compounds under thermal and microwave irradiation conditions Source: International Journal of ChemTech Research (Sphinx Knowledge House) URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 5-Ethylisophthalaldehyde

    Operational Guide: Personal Protective Equipment and Handling Protocols for 5-Ethylisophthalaldehyde As a Senior Application Scientist, I recognize that handling substituted aromatic dialdehydes like 5-Ethylisophthalalde...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: Personal Protective Equipment and Handling Protocols for 5-Ethylisophthalaldehyde

    As a Senior Application Scientist, I recognize that handling substituted aromatic dialdehydes like 5-Ethylisophthalaldehyde (CAS 118792-76-0) requires more than just a cursory glance at a safety sheet. In drug development and advanced synthesis, understanding the causality behind safety protocols is what separates standard compliance from true operational excellence.

    The dialdehyde moieties in 5-Ethylisophthalaldehyde are highly electrophilic. Mechanistically, this means they are primed to react with nucleophilic biological macromolecules—specifically, the primary amines in the proteins of your skin, eyes, and respiratory mucosa. This cross-linking capability is the root cause of the compound's irritant and sensitizing properties[1].

    The following guide provides a self-validating, highly rigorous operational and disposal plan designed to protect researchers while maintaining the integrity of the chemical workflow.

    Physicochemical Hazard Profile

    Before designing a protective strategy, we must quantify the risk. While specific toxicological data for the 5-ethyl derivative is highly specialized, its handling protocols are strictly governed by the baseline hazards of its core structural analogue, isophthalaldehyde[2][3].

    Table 1: Physicochemical and Hazard Summary

    ParameterValue / DescriptionOperational Implication
    Chemical Name 5-EthylisophthalaldehydeTarget compound for synthesis/research[3].
    CAS Number 118792-76-0Unique identifier for inventory tracking[3].
    Molecular Weight 162.188 g/mol Relevant for stoichiometric calculations[3].
    Physical State Crystalline solidProne to generating airborne particulate dust[4].
    Primary Hazards Skin, eye, and respiratory irritantRequires strict barrier protection and ventilation[1].
    Incompatibilities Strong oxidizers, strong basesRisk of hazardous exothermic decomposition[2][5].

    Personal Protective Equipment (PPE) Matrix

    Selecting PPE is not a box-ticking exercise; it is the deployment of specific physical barriers to interrupt known chemical mechanisms.

    • Ocular Protection: Chemical safety goggles meeting European Standard EN 166 or US OSHA 29 CFR 1910.133 regulations are mandatory[2].

      • Mechanistic Rationale: Airborne dialdehyde dust can dissolve in the aqueous environment of the tear film, leading to rapid protein cross-linking and severe, potentially irreversible corneal damage[1]. Standard safety glasses with side shields are insufficient against fine dust.

    • Dermal Protection: Nitrile rubber gloves and a fully buttoned, long-sleeved laboratory coat[6].

      • Mechanistic Rationale: Nitrile provides a dense, non-porous barrier that prevents the lipophilic aromatic rings from penetrating the stratum corneum, thereby preventing dermal sensitization[6].

    • Respiratory Protection: A NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is required if local exhaust ventilation is compromised[6].

      • Mechanistic Rationale: Inhalation of fine crystalline dust introduces electrophiles directly to the sensitive mucosal linings of the lungs, triggering severe acute respiratory irritation[1].

    Standard Operating Procedure (SOP): Handling & Transfer

    Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

    Phase 1: Environmental Preparation

    • Action: Conduct all transfers and reactions inside a certified fume hood.

    • Causality: Local exhaust ventilation captures aerosolized particulates before they reach the operator's breathing zone[1].

    • Validation Check: Physically verify the anemometer reads >100 fpm face velocity. Tape a small Kimwipe strip to the bottom of the sash; it must pull inward steadily.

    Phase 2: PPE Verification

    • Action: Don EN 166 goggles and nitrile gloves[2][6].

    • Causality: Micro-tears in gloves render the barrier useless against fine powders.

    • Validation Check: Perform a pneumatic inflation test (trap air in the glove and squeeze) prior to donning to ensure zero micro-punctures.

    Phase 3: Material Transfer

    • Action: Weigh the 5-Ethylisophthalaldehyde using an anti-static, grounded spatula.

    • Causality: Static electricity can cause fine, dry powders to violently repel from the spatula, aerosolizing the hazardous dust into the workspace.

    • Validation Check: The powder should rest inertly on the weighing paper without clinging to the edges or floating.

    Spill Response and Waste Disposal Plan

    A spill of a reactive dialdehyde requires immediate, calculated action to prevent the expansion of the contamination zone.

    Step-by-Step Spill Protocol:

    • Isolate: Immediately halt work and alert nearby personnel.

    • Contain (Critical Step): Do not use a dry brush or broom. Dry sweeping aerosolizes the reactive dust, exponentially increasing the inhalation hazard[4][5].

    • Neutralize/Sweep: Cover the spill with a damp absorbent pad or use a wet sweep method[4]. The moisture binds the dust, preventing aerosolization.

    • Dispose: Shovel the damp mass into a chemically compatible, sealable High-Density Polyethylene (HDPE) container[2][5]. Label clearly as "Hazardous Chemical Waste: Aromatic Dialdehyde."

    • Decontaminate: Wash the contaminated surface with an excess of water and soap[4].

      • Validation Check: Inspect the cleaned surface under a bright, oblique light source to ensure no crystalline residue remains.

    Operational Workflow Visualization

    Workflow Start Pre-Operation: Verify Fume Hood (>100 fpm) PPE Don PPE: Nitrile Gloves, EN166 Goggles Start->PPE Transfer Material Transfer: Use Anti-Static Spatula PPE->Transfer Spill Spill Occurs? Transfer->Spill Clean Wet Sweep Protocol: Strictly Avoid Dry Dusting Spill->Clean Yes Proceed Execute Synthesis: Monitor for Exotherms Spill->Proceed No Dispose Waste Disposal: Seal in HDPE Container Clean->Dispose Complete Decontamination & Protocol Complete Dispose->Complete Proceed->Complete

    Figure 1: Operational workflow and spill response protocol for handling 5-Ethylisophthalaldehyde.

    References

    • Source: fishersci.
    • Source: thermofisher.
    • Source: zoro.com (TCI America)
    • Source: lobachemie.
    • Source: cdhfinechemical.
    • Source: guidechem.

    Sources

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